molecular formula C29H24F3NO2.HCl B1574470 PPTN hydrochloride

PPTN hydrochloride

Cat. No.: B1574470
M. Wt: 511.96
Attention: For research use only. Not for human or veterinary use.
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Description

High affinity and selective P2Y14 antagonist (KB = 434 pM). Exhibits >10,000-fold selectivity for P2Y14 over other P2Y receptors. Inhibits UDP-glucose and MRS 2690-induced porcine pancreatic artery contraction ex vivo. Also blocks UDP-glucose-induced chemotaxis of HL-60 leukemia cells in vitro.

Properties

Molecular Formula

C29H24F3NO2.HCl

Molecular Weight

511.96

Synonyms

4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride

Origin of Product

United States

Foundational & Exploratory

PPTN Hydrochloride: Mechanistic Characterization and Antagonism of the P2Y14 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PPTN hydrochloride (4-(4-(Piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid hydrochloride) represents the current gold standard for pharmacological interrogation of the P2Y14 receptor (P2Y14R) . As a high-affinity, synthetically derived competitive antagonist, PPTN exhibits sub-nanomolar potency (


 pM) and exceptional selectivity (>10,000-fold) against other P2Y subtypes.

This technical guide delineates the molecular mechanism of PPTN, its interference with Gi/o-coupled signaling cascades, and validated experimental protocols for its characterization. It is designed for investigators seeking to dissect the role of UDP-sugar signaling in inflammation, asthma, and metabolic disorders.

Chemical & Molecular Profile

PPTN is a 4,7-disubstituted 2-naphthoic acid derivative.[1] Its design overcomes the poor bioavailability and selectivity issues inherent in earlier P2Y14 probes.

PropertySpecification
Common Name PPTN hydrochloride
IUPAC Name 4-[4-(piperidin-4-yl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthoic acid hydrochloride
Molecular Formula

Molecular Weight 511.96 g/mol
Solubility DMSO (up to 100 mM), Ethanol (up to 20 mM)
Target Receptor P2Y14 (Purinergic Receptor P2Y, G-protein coupled,[1][2][3][4][5][6][7][8][9] 14)
Ligand Class Competitive Antagonist

Mechanism of Action

Receptor Pharmacology

The P2Y14 receptor is a Class A GPCR activated by UDP-sugars (UDP-glucose, UDP-galactose, UDP-glucuronic acid, UDP-N-acetylglucosamine) and UDP.[1][4][5] Unlike Gq-coupled P2Y receptors (e.g., P2Y1, P2Y2), P2Y14 primarily couples to Gi/o proteins .[7]

PPTN Antagonism: PPTN functions as a competitive antagonist . It binds to the orthosteric site or an overlapping domain within the transmembrane bundle, sterically preventing the docking of the uridine moiety of endogenous agonists.

  • Kinetic Profile: PPTN shifts the agonist concentration-response curve to the right without suppressing the maximal response (surmountable antagonism), consistent with competitive kinetics.

  • Affinity: Schild analysis reveals a

    
     of 434 pM, making it one of the most potent P2Y antagonists available.
    
Signaling Interference

Under agonist stimulation (e.g., UDP-glucose), P2Y14 activates the


 subunit. This leads to:
  • Inhibition of Adenylyl Cyclase (AC): Reduction in intracellular cAMP levels.[10]

  • RhoA Activation: Modulation of the cytoskeleton, driving chemotaxis (critical in neutrophils and HL-60 cells).

  • MAPK Phosphorylation: Activation of ERK1/2 (cell-type dependent).

PPTN Action: PPTN blocks these downstream effects, restoring cAMP levels in the presence of forskolin and inhibiting agonist-induced chemotaxis.

Visualization of Signaling Pathway

The following diagram illustrates the P2Y14 signaling cascade and the specific blockade point of PPTN.

P2Y14_Signaling node_agonist UDP-Glucose / UDP (Agonist) node_Rec P2Y14 Receptor (GPCR) node_agonist->node_Rec Activates node_PPTN PPTN (Antagonist) node_PPTN->node_Rec Blocks Binding (Competitive) node_Gi Gi/o Protein (Heterotrimeric) node_Rec->node_Gi Couples to node_AC Adenylyl Cyclase node_Gi->node_AC Inhibits (-) node_Rho RhoA / ROCK node_Gi->node_Rho Activates node_cAMP cAMP Levels node_AC->node_cAMP Decreases node_Chemo Chemotaxis / Migration (Neutrophils/Eosinophils) node_Rho->node_Chemo Promotes

Figure 1: P2Y14 Signal Transduction and PPTN Antagonism.[3][6][9][11][12] Green arrows indicate activation; red T-bars indicate inhibition. PPTN prevents the Gi-mediated reduction of cAMP and RhoA-dependent chemotaxis.

Experimental Characterization Protocols

To validate PPTN activity, researchers should employ assays that reflect the receptor's Gi coupling (cAMP) or functional output (Calcium/Chemotaxis).

Protocol A: cAMP Inhibition Assay (Mechanistic Validation)

Rationale: Since P2Y14 is Gi-coupled, agonist stimulation lowers cAMP.[10] This assay measures the ability of PPTN to reverse this decrease in the presence of Forskolin (which raises cAMP baseline).

Materials:

  • HEK293 or CHO cells stably expressing human P2Y14.

  • cAMP detection kit (e.g., HTRF, GloSensor, or ELISA).

  • Forskolin (10

    
    M).
    
  • Agonist: UDP-glucose (100 nM - 10

    
    M).
    
  • Antagonist: PPTN (0.1 nM - 1

    
    M).
    

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA/IBMX). IBMX is critical to inhibit phosphodiesterases and stabilize cAMP.

  • Antagonist Pre-incubation: Add PPTN (serial dilutions) to cells. Incubate for 15–30 minutes at room temperature. This allows equilibrium binding before agonist challenge.

  • Agonist Challenge: Add a mixture of Forskolin (10

    
    M)  and UDP-glucose (EC80 concentration) .
    
    • Note: Forskolin is required to elevate basal cAMP so that the Gi-mediated inhibition by UDP-glucose is detectable.

  • Incubation: Incubate for 30–45 minutes at 37°C.

  • Detection: Lyse cells and add detection reagents according to the specific kit (e.g., anti-cAMP-cryptate and cAMP-d2 for HTRF).

  • Analysis:

    • Control: Forskolin only = 100% signal (Max cAMP).

    • Agonist Control: Forskolin + UDP-glucose = Low signal (Inhibited cAMP).

    • PPTN Effect: Signal should recover toward the Forskolin-only baseline in a dose-dependent manner.

Protocol B: Calcium Mobilization Assay (Functional/HTS)

Rationale: While P2Y14 is Gi-coupled, it can induce Calcium mobilization in specific cell types (platelets, neutrophils) or in recombinant systems co-expressing promiscuous G-proteins (e.g.,


 or 

). This readout is robust for high-throughput screening.[13]

Materials:

  • FLIPR Calcium Assay Kit (or Fluo-4 AM).

  • Cells: P2Y14-expressing cells (optionally with

    
    ).
    
  • Instrument: FLIPR or FlexStation.

Step-by-Step Methodology:

  • Dye Loading: Plate cells in 384-well black-wall plates. Incubate with Calcium-sensitive dye (Fluo-4 AM) for 60 minutes at 37°C.

  • Baseline: Measure baseline fluorescence (

    
    ) for 10 seconds.
    
  • Antagonist Addition: Inject PPTN (5x concentration) to wells. Monitor for 5–10 minutes to ensure no agonist activity (PPTN should show flatline).

  • Agonist Addition: Inject UDP-glucose (EC80 concentration).

  • Measurement: Monitor fluorescence increase (

    
    ) for 60–120 seconds.
    
  • Data Processing: Calculate

    
    . PPTN inhibition is calculated as:
    
    
    
    
Experimental Workflow Diagram

Experimental_Workflow node_Start Start: P2Y14 Expressing Cells node_PreInc 1. Pre-incubation (PPTN 15-30 min) node_Start->node_PreInc node_Branch Select Assay node_PreInc->node_Branch node_cAMP 2A. cAMP Assay (Gi Readout) node_Branch->node_cAMP Mechanistic node_Ca 2B. Calcium Flux (Gqi5/Promiscuous) node_Branch->node_Ca Functional/HTS node_Stim_cAMP Stimulate: Forskolin + UDP-Glc node_cAMP->node_Stim_cAMP node_Read_cAMP Readout: cAMP Recovery node_Stim_cAMP->node_Read_cAMP node_Stim_Ca Stimulate: UDP-Glc Only node_Ca->node_Stim_Ca node_Read_Ca Readout: Suppressed Ca2+ Peak node_Stim_Ca->node_Read_Ca

Figure 2: Decision matrix for P2Y14 functional assays. The cAMP assay is preferred for confirming Gi-mechanism, while Calcium flux is used for rapid throughput.

Quantitative Data Summary

The following values represent the consensus from multiple independent studies utilizing PPTN.

ParameterValueContext

(Affinity)
434 ± 126 pM Schild analysis in P2Y14-C6 glioma cells [1, 2].

(Low Agonist)
~1 nM Chemotaxis assay (10

M UDP-glucose) [1].

(High Agonist)
~4 nM Chemotaxis assay (100

M UDP-glucose) [1].
Selectivity > 10,000-fold No activity at P2Y1, 2, 4, 6, 11, 12, 13 at 1

M [2].
Bioavailability Low (Oral)Primarily a pharmacological probe; poor oral bioavailability limits clinical use without modification [3].

References

  • Barrett, M. O., et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology.

    • (Verified via NIH/PubMed Central)

  • Tocris Bioscience. PPTN hydrochloride Product Information & Biological Activity.

  • Jacobson, K. A., et al. (2025). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling.

  • MedChemExpress.

Sources

An In-Depth Technical Guide to the Role of PPTN Hydrochloride in Purinergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Purinergic signaling, a ubiquitous system of intercellular communication mediated by extracellular nucleotides and nucleosides, plays a critical role in a vast array of physiological and pathological processes.[1] This guide delves into the intricate mechanisms of this pathway, with a specific focus on the function and application of 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride, commonly known as PPTN hydrochloride. Contrary to a potential misconception linking it to the ecto-5'-nucleotidase (CD73) enzyme, PPTN hydrochloride is a potent, high-affinity, and exceptionally selective competitive antagonist of the P2Y14 receptor.[2] We will explore the foundational principles of purinergic signaling, detail the specific role of the P2Y14 receptor in immunity and inflammation, and provide a comprehensive overview of PPTN hydrochloride as a precision pharmacological tool. This whitepaper offers field-proven experimental protocols, data interpretation insights, and a forward-looking perspective on the therapeutic potential of targeting the P2Y14 pathway.

The Landscape of Purinergic Signaling: A Dual System of Communication

Extracellular signaling mediated by purines and pyrimidines is a fundamental process governing cellular behavior.[3] This system is broadly divided into two main arms, distinguished by their receptors and primary ligands:

  • P1 Signaling (The Adenosinergic Axis): This pathway is activated by adenosine. Extracellular adenosine is generated primarily through the sequential hydrolysis of released adenosine triphosphate (ATP) and adenosine diphosphate (ADP). This conversion is catalyzed by a cascade of cell-surface enzymes known as ectonucleotidases. Key enzymes include CD39 (which hydrolyzes ATP/ADP to adenosine monophosphate, AMP) and ecto-5'-nucleotidase (CD73), which completes the final step by converting AMP to immunosuppressive adenosine.[4][5] Adenosine then exerts its effects by binding to four G-protein-coupled P1 receptors (A1, A2A, A2B, and A3), which are critical regulators of inflammation and immune responses.[6][7]

  • P2 Signaling (The Nucleotide Axis): This pathway is activated directly by nucleotides such as ATP, ADP, uridine triphosphate (UTP), and UDP-sugars.[3] P2 receptors are subdivided into two families:

    • P2X Receptors: Ligand-gated ion channels that permit cation influx upon ATP binding.

    • P2Y Receptors: A family of eight distinct G-protein-coupled receptors (P2Y1, 2, 4, 6, 11, 12, 13, 14) in humans, each with unique ligand specificities and downstream signaling cascades.[8]

It is within this P2Y receptor family that our subject, the P2Y14 receptor, operates and where PPTN hydrochloride exerts its specific and potent effects.

Purinergic_Signaling_Overview cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling ATP ATP / ADP CD39 Ectonucleotidase (e.g., CD39) ATP->CD39 Hydrolysis AMP AMP CD73 Ecto-5'-Nucleotidase (CD73) AMP->CD73 Hydrolysis ADO Adenosine P1R P1 Receptors (A1, A2A, A2B, A3) ADO->P1R UDP_G UDP-Glucose (Endogenous Ligand) P2YR P2Y14 Receptor UDP_G->P2YR Activates CD39->AMP CD73->ADO P1_Effect Immune Modulation (e.g., anti-inflammatory) P1R->P1_Effect Activates P2Y_Effect Pro-inflammatory Response (e.g., Chemotaxis) P2YR->P2Y_Effect PPTN PPTN Hydrochloride PPTN->P2YR Antagonizes

Figure 1: Overview of Purinergic Signaling Pathways.

PPTN Hydrochloride: A High-Precision P2Y14 Antagonist

PPTN hydrochloride is a synthetic small molecule that has emerged as an indispensable research tool for dissecting the function of the P2Y14 receptor. Its value lies in its exceptional potency and selectivity.

Physicochemical and Pharmacological Profile

The key attributes of PPTN hydrochloride are summarized below, providing essential data for experimental design, including solubility for stock solution preparation and binding affinity for dose-response calculations.

Table 1: Physicochemical Properties of PPTN Hydrochloride

Property Value Source
Molecular Weight 511.96 g/mol
Formula C₂₉H₂₄F₃NO₂·HCl [9]
CAS Number 1992047-65-0 [9]
Appearance White solid [10]
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSOSoluble to 20 mM in ethanol [9]

| Storage | Store at -20°C |[9] |

Table 2: Pharmacological Profile of PPTN Hydrochloride

Parameter Value Description Source
Target P2Y14 Receptor Primary biological target [2][9]
Mechanism Competitive Antagonist Binds to the receptor, blocking the endogenous ligand [2]
Binding Affinity (KB) 434 pM Concentration required to occupy 50% of receptors at equilibrium [2][9][11]
Binding Affinity (Ki) 0.4 nM Inhibition constant, a measure of antagonist potency [12]

| Selectivity | >10,000-fold for P2Y14 over other P2Y receptors (P2Y1, 2, 4, 6, 11, 12, 13) | Demonstrates high specificity for the intended target |[2][9][11] |

Mechanism of Action

The P2Y14 receptor is a G-protein-coupled receptor (GPCR) that preferentially couples to the Gαi/o family of G proteins. Its activation by endogenous ligands, most notably UDP-glucose, initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in a range of cellular responses, particularly the chemotaxis of immune cells.[9]

PPTN hydrochloride functions as a competitive antagonist. It binds to the P2Y14 receptor at the same site as UDP-glucose but does not activate the receptor. By occupying the binding site, it physically prevents the endogenous ligand from binding and initiating the downstream signaling cascade.[2] This blockade effectively silences the P2Y14 pathway, allowing researchers to isolate and study its specific contributions to complex biological processes.

Experimental Methodologies for Interrogating the P2Y14 Pathway with PPTN Hydrochloride

To translate the biochemical properties of PPTN into functional understanding, a series of well-designed experiments is essential. The following protocols are presented not merely as steps, but with an emphasis on the scientific causality that underpins their design and interpretation.

In Vitro Validation: UDP-Glucose-Induced Chemotaxis Assay

Scientific Rationale: The P2Y14 receptor is highly expressed on neutrophils and other immune cells, where it functions as a key driver of chemotaxis—directed cell migration toward a chemical stimulus.[2] Therefore, a chemotaxis assay is the most direct and functionally relevant method to validate the antagonist activity of PPTN in vitro. We use a cell line like HL-60 (human promyelocytic leukemia cells), which can be differentiated into a neutrophil-like state and expresses functional P2Y14 receptors.[9] This provides a robust and reproducible system for quantifying the inhibitory effect of PPTN on a key physiological function mediated by its target.

Step-by-Step Protocol:

  • Cell Culture and Differentiation:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Induce differentiation into a neutrophil-like phenotype by treating cells with 1.3% DMSO for 5-7 days. Successful differentiation can be confirmed by morphological changes and expression of myeloid markers (e.g., CD11b).

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of PPTN hydrochloride in DMSO. Serially dilute in assay buffer (e.g., HBSS with 0.1% BSA) to achieve final desired concentrations (e.g., 0.1 nM to 1 µM).

    • Prepare a stock solution of the agonist, UDP-glucose, in water. Dilute in assay buffer to a working concentration of 2X the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).

  • Chemotaxis Assay (Using a 96-well Boyden Chamber):

    • Place the chemoattractant (UDP-glucose at 1X final concentration) or control buffer in the lower wells of the chamber.

    • Harvest differentiated HL-60 cells, wash, and resuspend in assay buffer at a density of 1-2 x 10⁶ cells/mL.

    • Pre-incubate the cell suspension with varying concentrations of PPTN hydrochloride (or vehicle control) for 15-30 minutes at 37°C. This step allows the antagonist to bind to the P2Y14 receptors before exposure to the agonist.

    • Place the microporous membrane (typically 3-5 µm pore size) over the lower wells.

    • Carefully add 50-100 µL of the pre-incubated cell suspension to the top of the membrane.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • Quantification and Data Analysis:

    • After incubation, remove non-migrated cells from the top of the membrane.

    • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQUANT) to measure nucleic acid content, which is proportional to cell number.

    • Calculate the percentage of inhibition for each PPTN concentration relative to the UDP-glucose-only control.

    • Plot the percentage of inhibition against the log concentration of PPTN and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The expected IC₅₀ is in the low nanomolar range.[2]

Self-Validation and Trustworthiness: This protocol includes essential controls for a self-validating system: a negative control (buffer only, to measure basal migration) and a positive control (UDP-glucose only, to measure maximal migration). The dose-dependent inhibition by PPTN provides strong evidence of a specific pharmacological effect.

Chemotaxis_Workflow cluster_prep Preparation cluster_incubation Pre-Incubation cluster_assay Boyden Chamber Assay cluster_analysis Analysis HL60 1. Differentiate HL-60 Cells (DMSO, 5-7 days) Cells 2. Harvest & Resuspend Cells in Assay Buffer HL60->Cells PreIncubate 4. Pre-incubate Cells with PPTN or Vehicle Control (15-30 min, 37°C) Cells->PreIncubate Reagents 3. Prepare Agonist (UDP-G) & Antagonist (PPTN) Reagents->PreIncubate LowerWell 5. Add UDP-Glucose (Agonist) to Lower Chamber Reagents->LowerWell UpperWell 7. Add Pre-incubated Cells to Upper Chamber PreIncubate->UpperWell Membrane 6. Place Porous Membrane LowerWell->Membrane Membrane->UpperWell Incubate 8. Incubate Plate (60-90 min, 37°C) UpperWell->Incubate Quantify 9. Quantify Migrated Cells (Fluorescence) Incubate->Quantify Calculate 10. Calculate % Inhibition & Determine IC50 Quantify->Calculate

Figure 2: Experimental Workflow for an In Vitro Chemotaxis Assay.
Ex Vivo Tissue Validation: Porcine Pancreatic Artery Contraction

Scientific Rationale: To ensure that the effects of PPTN are not limited to isolated cells, an ex vivo tissue preparation provides a more physiologically complex system. The porcine pancreatic artery has been identified as a model where P2Y14 receptor activation leads to a measurable functional response: vasoconstriction.[11] This assay allows for the confirmation of PPTN's antagonist activity in an integrated system containing multiple cell types and extracellular matrix components, bridging the gap between in vitro and in vivo studies.[13]

Step-by-Step Protocol:

  • Tissue Preparation:

    • Obtain fresh porcine pancreas from a local abattoir and transport it on ice in Krebs-Henseleit solution.

    • Under a dissecting microscope, carefully isolate the pancreatic artery and clean it of adhering fat and connective tissue.

    • Cut the artery into rings approximately 2-3 mm in length.

  • Organ Bath Setup:

    • Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Connect one end of the ring to a fixed hook and the other to an isometric force transducer to measure tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~1 gram, replacing the buffer every 15 minutes.

  • Experiment Execution:

    • To confirm tissue viability, first induce a contraction with a standard agent like potassium chloride (KCl, 60 mM).

    • After washout and return to baseline, pre-incubate the tissue with PPTN hydrochloride (e.g., 1 µM) or its vehicle for 30 minutes.

    • Generate a cumulative concentration-response curve by adding a P2Y14 agonist (e.g., UDP-glucose or the synthetic agonist MRS 2690) in a stepwise manner and recording the resulting contraction.

    • Compare the concentration-response curve obtained in the presence of PPTN to the curve from the vehicle-treated control tissue.

  • Data Analysis:

    • The presence of the competitive antagonist PPTN is expected to cause a rightward shift in the agonist's concentration-response curve, indicating that a higher concentration of the agonist is required to achieve the same level of contraction.

    • This shift can be quantified using Schild regression analysis to calculate the pA₂ value, another measure of antagonist potency.

Framework for In Vivo Investigation

Scientific Rationale: The ultimate validation of a pharmacological target comes from in vivo studies in relevant disease models.[14] Based on published research, P2Y14 antagonism has shown therapeutic potential in models of inflammation and disease.[9] For example, in a model of ischemic acute kidney injury, blocking P2Y14 signaling could be hypothesized to reduce the infiltration of damaging inflammatory cells, thereby preserving organ function.[9] While specific protocols are highly model-dependent, the core logic remains consistent.

General Workflow:

  • Model Selection: Choose a well-characterized animal model where P2Y14 signaling is believed to be a key driver of pathology (e.g., lipopolysaccharide-induced systemic inflammation, sterile kidney injury).

  • Pharmacological Intervention: Administer PPTN hydrochloride or a more bioavailable prodrug via an appropriate route (e.g., intraperitoneal injection). Dosing and timing are critical and must be determined through preliminary pharmacokinetic studies.

  • Disease Induction: Induce the disease or injury according to the established model protocol.

  • Endpoint Analysis: At predetermined time points, assess the therapeutic effect of PPTN. This involves a multi-level analysis:

    • Physiological: Measure global outcomes (e.g., survival rates, kidney function via blood urea nitrogen levels).

    • Histological: Examine tissue sections for signs of damage and immune cell infiltration.

    • Molecular: Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissue or plasma using ELISA or qPCR.

Concluding Insights and Future Directions

PPTN hydrochloride is a powerful and precise molecular probe that has been instrumental in defining the role of the P2Y14 receptor in purinergic signaling. Its high affinity and selectivity make it the gold standard for studying P2Y14-mediated functions.[2][9][15] The experimental evidence clearly demonstrates that by antagonizing the P2Y14 receptor, PPTN effectively blocks pro-inflammatory processes such as UDP-glucose-induced chemotaxis and vasoconstriction.[9]

For drug development professionals, the validation of P2Y14 as a druggable target using tools like PPTN opens promising avenues for novel anti-inflammatory and immunomodulatory therapies.[15] While PPTN itself is primarily a research compound, it provides the foundational proof-of-concept necessary to drive the development of next-generation P2Y14 antagonists with optimized pharmacokinetic and safety profiles for clinical use. The continued application of PPTN in diverse preclinical models will undoubtedly uncover new roles for the P2Y14 receptor and further solidify its importance in health and disease.

References

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Sources

Therapeutic Potential of P2Y14 Antagonists in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The P2Y14 receptor (P2Y14R) represents a distinct outlier within the purinergic receptor family. Unlike its P2Y counterparts activated by ATP or ADP, P2Y14 is uniquely tuned to UDP-sugars (UDP-glucose, UDP-galactose), positioning it as a critical sensor of metabolic stress and cellular damage. Historically understudied, P2Y14 has emerged as a high-value target for sterile inflammation, particularly in gout, asthma, and neuropathic pain. This guide analyzes the mechanistic basis for P2Y14 antagonism, details the chemical evolution of high-affinity ligands like PPTN, and provides validated experimental frameworks for drug discovery professionals.

Part 1: Molecular Pharmacology & Signaling Architecture

The UDP-Sugar Sensor

P2Y14 is a Class A GPCR primarily coupled to the G


  protein family. Its activation by UDP-glucose—a Damage-Associated Molecular Pattern (DAMP) released during cell lysis—triggers a signaling cascade that bridges metabolic disruption and innate immunity.
Signaling Pathways

The canonical signaling of P2Y14 involves two distinct arms relevant to inflammation:

  • cAMP/NLRP3 Axis: P2Y14 activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. Since cAMP is a negative regulator of the NLRP3 inflammasome, P2Y14 activation removes this brake, promoting inflammasome assembly and IL-1

    
     release.
    
  • RhoA/Chemotaxis Axis: In neutrophils and structural cells, P2Y14 activates RhoA kinase, driving cytoskeletal rearrangement and chemotaxis.[1]

Visualization: P2Y14 Signaling Network

The following diagram illustrates the dual-pathway mechanism linking extracellular UDP-glucose to inflammatory outcomes.[1]

P2Y14_Signaling UDP_G Extracellular UDP-Glucose (DAMP) P2Y14 P2Y14 Receptor (GPCR) UDP_G->P2Y14 Activates Gi Gi/o Protein P2Y14->Gi Couples to RhoA RhoA / ROCK P2Y14->RhoA Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces NLRP3 NLRP3 Inflammasome cAMP->NLRP3 Inhibits (Brake) Pyroptosis Pyroptosis & IL-1β Release NLRP3->Pyroptosis Caspase-1 Activation Chemotaxis Chemotaxis (Neutrophil Recruitment) RhoA->Chemotaxis Cytoskeletal Remodeling

Caption: P2Y14 activation suppresses cAMP (releasing the brake on NLRP3) and activates RhoA, driving both cytokine release and immune cell recruitment.

Part 2: Chemical Biology of Antagonists

The development of P2Y14 antagonists has progressed from low-affinity promiscuous dyes to highly selective nanomolar compounds. The benchmark compound remains PPTN , a competitive antagonist that exhibits negligible activity at other P2Y subtypes.

Key Antagonist Classes

Recent structure-activity relationship (SAR) studies, particularly those utilizing homology modeling based on P2Y12, have yielded novel scaffolds with improved bioavailability.

Table 1: Comparative Profile of P2Y14 Antagonists

Compound ClassRepresentative LigandIC50 (Potency)MechanismKey Features
Naphthalenecarboxylic acids PPTN ~1 - 10 nMCompetitiveHigh selectivity; standard research tool; limited oral bioavailability due to zwitterionic nature.
Triazole derivatives Compound 8 (2020)2.46 nMCompetitiveImproved potency; blocks MSU-induced pyroptosis in macrophages.[2]
Benzisoxazoles Novel Scaffolds < 50 nMCompetitiveIdentified via DNA-encoded libraries; enhanced metabolic stability.
Glycoconjugates Chimera 10a N/A (In vivo active)CompetitiveReduced hydrophobicity; effective in asthma models (BALF eosinophil reduction).
Therapeutic Indications
  • Gouty Arthritis: P2Y14 antagonists prevent the cAMP drop in macrophages exposed to monosodium urate (MSU) crystals, thereby blocking NLRP3 activation.[2]

  • Asthma: Blockade reduces eosinophilic and neutrophilic infiltration in the lung, targeting the chemotactic arm of the pathway.

  • Neuropathic Pain: Reversal of mechanical allodynia in chronic constriction injury (CCI) models, likely by dampening neuroinflammation in microglia/astrocytes.

Part 3: Experimental Validation Framework

To validate P2Y14 antagonism, researchers must employ a tiered screening approach. Since P2Y14 is Gi-coupled, standard calcium assays require modification (e.g., chimeric G-proteins) for HTS, while cAMP assays remain the gold standard for mechanistic validation.

Protocol: High-Throughput Calcium Mobilization Assay

Note: This assay requires cells co-expressing P2Y14 and a chimeric G-protein (e.g., G


) to force Calcium coupling, or the use of cell lines with promiscuous coupling (e.g., Chem-1 cells).

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing hP2Y14 and G

    
    .
    
  • Reagents: Fluo-4 AM or Calcium-6 dye; Probenecid (to inhibit dye efflux).

  • Agonist: UDP-glucose (EC80 concentration, typically 1-5

    
    M).
    
  • Instrumentation: FLIPR or FDSS kinetic plate reader.

Step-by-Step Workflow:

  • Seeding: Plate cells (15,000/well) in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Remove media. Add 20

    
    L of Dye Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium Dye). Incubate 60 min at 37°C, then 15 min at RT.
    
  • Antagonist Pre-treatment: Add test compounds (dissolved in DMSO/Buffer) using a pin-tool or acoustic dispenser. Incubate for 15-30 minutes.

  • Agonist Challenge: Place plate in reader. Record baseline fluorescence for 10s.[3] Inject UDP-glucose (5x concentration).

  • Data Acquisition: Record fluorescence (Ex 488nm / Em 525nm) for 180s.

  • Analysis: Calculate Max-Min RFU. Determine IC50 by plotting % inhibition vs. log[compound].

Protocol: Neutrophil Chemotaxis Assay (Ex Vivo)

Validates the functional blockade of immune cell recruitment.

Materials:

  • Freshly isolated human neutrophils (PMNs) from whole blood.

  • Transwell chambers (3

    
    m pore size).
    
  • Chemoattractant: UDP-glucose (100

    
    M).
    

Step-by-Step Workflow:

  • Isolation: Isolate PMNs using density gradient centrifugation (Polymorphprep). Resuspend in chemotaxis buffer (RPMI + 0.1% BSA) at

    
     cells/mL.
    
  • Pre-incubation: Incubate PMNs with P2Y14 antagonist (e.g., PPTN, 100 nM) or vehicle for 20 min at 37°C.

  • Chamber Setup: Add 600

    
    L of chemoattractant (UDP-glucose) or control to the lower chamber.
    
  • Migration: Add 100

    
    L of PMN suspension to the upper chamber.
    
  • Incubation: Incubate for 60-90 min at 37°C/5% CO

    
    .
    
  • Quantification: Remove upper basket. Quantify cells in the lower chamber using CellTiter-Glo or flow cytometry counting beads.

  • Validation: Ensure PPTN inhibits migration to UDP-glucose but not to fMLP (specificity control).

Visualization: Drug Discovery Workflow

The following diagram outlines the logical progression from virtual screening to in vivo efficacy.

Drug_Discovery_Workflow VS Virtual Screening (Homology Models) Bind Binding Assay (Radioligand/Fluorescent) VS->Bind Hit ID Funct Functional Assay (cAMP / Ca2+ Flux) Bind->Funct Potency Select Selectivity Panel (vs P2Y1, P2Y12) Funct->Select Specificity ADME ADME/Tox (Stability/Solubility) Select->ADME Lead Opt InVivo In Vivo Models (Gout/Asthma/Pain) ADME->InVivo Efficacy InVivo->VS SAR Refinement

Caption: Integrated workflow for P2Y14 antagonist discovery, moving from in silico design to physiological validation.

Part 4: Translational Challenges & Future Directions

Species Differences

While human and mouse P2Y14 receptors share high homology, differences in ligand affinity have been noted. It is critical to verify antagonist potency against mP2Y14 before proceeding to murine disease models.

Bioavailability

First-generation antagonists like PPTN possess carboxylic acid moieties that limit CNS penetration and oral bioavailability. Newer strategies involving bioisosteres (e.g., replacing carboxylates with tetrazoles) or prodrug strategies are essential for developing systemic therapeutics, especially for neuroinflammatory indications like chronic pain.

Biomarkers

For clinical translation, measuring target engagement is difficult.[4] Monitoring circulating UDP-glucose levels or ex vivo neutrophil responsiveness to UDP-glucose in patient blood samples could serve as viable pharmacodynamic biomarkers.

References

  • P2Y14 receptor has a critical role in acute gouty arthritis by regulating pyroptosis of macrophages. Source:[5][6] Cell Death & Disease (2020).[7] URL:[Link]

  • A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Source: Journal of Pharmacology and Experimental Therapeutics (2011). URL:[Link]

  • Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Source: European Journal of Medicinal Chemistry (2020). URL:[Link]

  • P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. Source: ACS Medicinal Chemistry Letters (2020). URL:[Link]

  • Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. Source: ACS Pharmacology & Translational Science (2024). URL:[Link]

  • Recent advances in the development of P2Y14R inhibitors: a patent and literature review (2018-present). Source: Expert Opinion on Therapeutic Patents (2024).[8][9] URL:[Link]

  • P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Source: Purinergic Signalling (2026).[1][7] URL:[Link]

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A Technical Guide to the Inhibition of UDP-Glucose-Dependent Chemotaxis by PPTN

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Executive Summary

Extracellular nucleotides and nucleotide sugars have emerged as critical signaling molecules in inflammation and immunity. Among these, Uridine Diphosphate Glucose (UDP-Glucose) acts as a potent chemoattractant for various immune cells, notably neutrophils, by activating the G protein-coupled receptor P2Y14.[1][2][3] This signaling axis represents a promising target for therapeutic intervention in a host of inflammatory diseases. This guide provides an in-depth technical overview of the UDP-Glucose/P2Y14 signaling pathway, its role in chemotaxis, and the methodologies for its pharmacological inhibition using PPTN, a high-affinity and selective P2Y14 receptor antagonist.[4][5][6] We will detail the molecular mechanisms, provide validated experimental protocols for assessing chemotaxis and receptor antagonism, and discuss the causality behind key experimental choices to ensure robust and reproducible data generation.

Part 1: The Biological Axis: UDP-Glucose and the P2Y14 Receptor in Chemotaxis
1.1 The P2Y14 Receptor: A Sensor for Cellular Stress

The P2Y14 receptor (P2Y14R), also known as GPR105, is a member of the P2Y family of purinergic G protein-coupled receptors (GPCRs).[7][8] Unlike other P2Y receptors that are activated by ATP, ADP, UTP, or UDP, the P2Y14R is uniquely activated by UDP-sugars, with UDP-glucose being a primary endogenous ligand.[1][2] UDP-glucose is typically found in the cytoplasm of cells, but it is released into the extracellular space during cellular stress or damage, acting as a Damage-Associated Molecular Pattern (DAMP).[1]

P2Y14R is highly expressed on immune cells, including neutrophils, eosinophils, lymphocytes, and microglia, positioning it as a key regulator of immune cell trafficking and function.[1][8]

1.2 P2Y14R-Mediated Signaling Cascade

The activation of P2Y14R by UDP-glucose initiates a distinct intracellular signaling cascade. As a Gαi/o-coupled receptor, its canonical pathway involves:

  • Gαi/o Activation: Ligand binding causes a conformational change in the P2Y14R, leading to the activation of the associated heterotrimeric G protein. The Gαi/o subunit dissociates and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9]

  • Gβγ Subunit Signaling: The freed Gβγ subunit complex can activate downstream effectors, including Phosphoinositide 3-Kinase (PI3K).[3]

  • RhoA Activation: A key consequence of P2Y14R signaling in neutrophils is the robust activation of the small GTPase RhoA.[1][2] This process is critical for the cytoskeletal rearrangements required for cell motility. The mechanism appears to involve Gβγ-induced PI3K activity, which facilitates the recruitment of Rho Guanine Nucleotide Exchange Factors (GEFs) to the plasma membrane.[3]

  • Chemotaxis: The activation of the RhoA/Rho-kinase (ROCK) pathway ultimately orchestrates the cytoskeletal dynamics—such as cell polarization and uropod retraction—necessary for directed cell migration, or chemotaxis, along a UDP-glucose gradient.[2][3]

P2Y14_Signaling cluster_membrane Plasma Membrane P2Y14R P2Y14R G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits PI3K PI3K G_protein->PI3K βγ activates cAMP ↓ cAMP AC->cAMP RhoA RhoA-GDP → RhoA-GTP PI3K->RhoA via GEFs UDP_Glucose UDP-Glucose UDP_Glucose->P2Y14R Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Chemotaxis Chemotaxis Cytoskeleton->Chemotaxis PPTN PPTN PPTN->P2Y14R Inhibits

Caption: P2Y14 Receptor Signaling Pathway and PPTN Inhibition.
Part 2: The Antagonist: Pharmacological Profile of PPTN

PPTN is a highly potent and selective pharmacological tool used to investigate the P2Y14 receptor.[4][5] While its full chemical name is complex, it is recognized by its acronym in purinergic signaling research.

2.1 Mechanism of Action

PPTN functions as a competitive antagonist at the human P2Y14 receptor.[10] This means it binds reversibly to the same site as UDP-glucose but does not activate the receptor. By occupying the binding site, it prevents the endogenous ligand from initiating the downstream signaling cascade.

2.2 Pharmacological Properties

A crucial aspect of a research tool is its specificity and potency. From a drug development perspective, these parameters are foundational for building a therapeutic rationale.

ParameterValueSignificance for Experimental Design
Affinity (KB) ~434 pMIndicates extremely tight binding to the P2Y14R. This allows for the use of very low nanomolar concentrations in assays, minimizing the risk of off-target effects.[6][10]
Selectivity >10,000-fold vs. other P2YRsHigh selectivity is paramount for attributing observed effects directly to P2Y14R inhibition. PPTN shows no significant activity at other P2Y receptors (P2Y1, 2, 4, 6, 11, 12, 13) at concentrations up to 1 µM.[6][10]
In Vitro Potency (IC50) ~1-4 nMThis is the concentration required to inhibit 50% of the UDP-glucose-stimulated chemotactic response in cell models like HL-60s.[10] It provides a practical starting point for dose-response experiments.

Note: The full chemical name for one commonly used compound referred to as PPTN is 4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl-2-naphthoic acid. However, other structurally distinct compounds may also be referred to by this acronym in different contexts.[11]

Part 3: Experimental Validation: Methodologies for Studying Inhibition

To rigorously validate the inhibition of UDP-glucose-dependent chemotaxis by PPTN, a multi-step experimental approach is required. This ensures that the observed functional outcome (inhibited migration) is directly linked to the specific molecular interaction (P2Y14R antagonism).

3.1 Protocol 1: In Vitro Chemotaxis (Transwell) Assay

The Transwell assay, or Boyden chamber assay, is the gold standard for quantifying chemotaxis in vitro.[12][13] It measures the directed migration of cells through a porous membrane towards a chemoattractant.[12]

Transwell_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Day 2/3: Analysis Starve 1. Serum-starve cells (e.g., neutrophils, dHL-60) (1-2 hr) Prepare_Cells 2. Resuspend cells in buffer. Pre-incubate subsets with PPTN or Vehicle. Starve->Prepare_Cells Load_Upper 4. Place Transwell insert. Add cell suspension to upper chamber. Prepare_Cells->Load_Upper Load_Lower 3. Add Chemoattractant (UDP-Glucose) or Control Medium to lower chamber. Incubate 5. Incubate (e.g., 37°C, 1-3 hr) Load_Upper->Incubate Remove_NonMigrated 6. Remove non-migrated cells from top of insert. Incubate->Remove_NonMigrated Fix_Stain 7. Fix and stain migrated cells on underside. Remove_NonMigrated->Fix_Stain Quantify 8. Image and count cells. Calculate Chemotactic Index. Fix_Stain->Quantify

Caption: General workflow for a Transwell chemotaxis inhibition assay.

Detailed Step-by-Step Methodology:

  • Cell Preparation (Self-Validating System):

    • Cell Type: Use cells known to express P2Y14R, such as freshly isolated human neutrophils or DMSO-differentiated HL-60 cells.[5][11]

    • Starvation: Serum-starve cells for 1-2 hours in serum-free medium prior to the assay. Causality: This is a critical step to lower basal metabolic activity and random migration, thereby increasing the signal-to-noise ratio of the chemotactic response.[14]

    • Inhibitor Pre-incubation: Resuspend starved cells in assay buffer (e.g., HBSS with 0.1% BSA). Create aliquots for each condition: No treatment, Vehicle control (e.g., 0.1% DMSO), and varying concentrations of PPTN (e.g., 0.1 nM to 1 µM). Incubate cells with the inhibitor or vehicle for 15-30 minutes at room temperature. Causality: Pre-incubation ensures the antagonist has bound to the receptor before the cells are exposed to the agonist (UDP-glucose).

  • Assay Setup:

    • Lower Chamber: Add 600 µL of assay buffer containing the chemoattractant (e.g., 10 µM UDP-glucose) to the lower wells of a 24-well plate. Include a negative control well with assay buffer only.

    • Insert Placement: Place Transwell inserts (e.g., 5 µm pore size for neutrophils) into the wells, ensuring no air bubbles are trapped.

    • Upper Chamber: Add 100 µL of the pre-treated cell suspension (e.g., at 1x10^6 cells/mL) to the upper chamber of each insert.

  • Incubation & Analysis:

    • Incubate the plate at 37°C in a 5% CO2 incubator for an optimized duration (typically 60-90 minutes for neutrophils).

    • Following incubation, remove the inserts. Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.[15]

    • Fix the migrated cells on the underside of the membrane (e.g., with methanol) and stain (e.g., with Giemsa or DAPI).

    • Mount the membrane on a slide and count the cells in several high-power fields using a microscope.

  • Data Interpretation:

    • Chemotactic Index: Calculate as (Number of cells migrating to agonist) / (Number of cells migrating to control buffer).

    • Dose-Response Curve: Plot the percentage inhibition of chemotaxis against the log concentration of PPTN to determine the IC50 value. The expected result is a sigmoidal curve demonstrating potent, dose-dependent inhibition of UDP-glucose-induced migration, while migration in the control buffer remains at a basal level.[5]

3.2 Protocol 2: Functional Receptor-Level Assay (Calcium Mobilization)

While chemotaxis is the ultimate functional readout, it is essential to confirm that PPTN's effect originates from blocking P2Y14R signaling. Since Gαi/o activation can lead to calcium mobilization via Gβγ subunit signaling, a calcium flux assay serves as a robust, receptor-proximal method to verify antagonism.[8][16]

Principle: This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is loaded into the cells.[17][18] Upon receptor activation and subsequent release of Ca2+ from intracellular stores, the dye binds to Ca2+ and its fluorescence intensity increases dramatically.[17][19] This change can be measured in real-time using a fluorescence plate reader.[20]

Detailed Step-by-Step Methodology:

  • Cell Preparation:

    • Plate P2Y14R-expressing cells (e.g., stably transfected HEK293 cells or differentiated HL-60s) in a 96-well black, clear-bottom plate and grow to confluence.

    • Remove growth medium and load cells with a Ca2+ indicator dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C, according to the manufacturer's protocol.

  • Assay Execution (using a fluorescence plate reader with automated injection):

    • Wash the cells gently with assay buffer to remove excess dye. Add 100 µL of buffer to each well.

    • To test for antagonist activity, inject a solution of PPTN or vehicle into the wells and incubate for 10-20 minutes.

    • Place the plate in the reader and begin recording baseline fluorescence.

    • Inject the agonist (UDP-glucose) and continue recording the fluorescence signal for 1-2 minutes.

  • Expected Results & Interpretation:

    • Agonist Control: Wells treated with vehicle followed by UDP-glucose should show a sharp increase in fluorescence, followed by a gradual decay.

    • Antagonist Effect: Wells pre-treated with PPTN should exhibit a significantly blunted or completely abolished fluorescence response upon UDP-glucose addition. This directly demonstrates that PPTN is blocking the receptor's ability to initiate an intracellular signal.

Part 4: Concluding Remarks and Future Directions

The specific and potent inhibition of the UDP-glucose/P2Y14R chemotactic axis by PPTN provides a powerful tool for dissecting the role of this pathway in pathophysiology. The methodologies described here offer a robust framework for researchers in both academic and industrial settings to validate this interaction. The therapeutic potential of targeting P2Y14R is significant, with potential applications in chronic inflammatory diseases such as asthma, inflammatory bowel disease, and neuroinflammation, where aberrant immune cell infiltration is a key driver of pathology.[9][21] Future work will likely focus on developing P2Y14R antagonists with optimized pharmacokinetic properties suitable for in vivo and eventual clinical development.

References
  • Karcz, D., et al. (2021). UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia. Journal of Clinical Investigation. Available at: [Link]

  • Ebone, A., et al. (2024). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Inflammation Research. Available at: [Link]

  • Sesma, J. I., et al. (2016). UDP-glucose promotes neutrophil recruitment in the lung. PLoS ONE. Available at: [Link]

  • NIH Technology Transfer Center. (2022). PPTN as a Selective P2Y14 Receptor Antagonist for the Discovery of Treatments of Inflammatory Disorders. NIH Office of Technology Transfer. Available at: [Link]

  • Sesma, J. I., et al. (2012). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • GeneCards. (n.d.). P2RY14 Gene - P2Y14 Protein. The Human Gene Compendium. Available at: [Link]

  • Barrett, M. O., et al. (2013). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular Pharmacology. Available at: [Link]

  • Zhang, D., et al. (2024). Structural insights into ligand recognition and activation of human purinergic receptor P2Y14. Cell Discovery. Available at: [Link]

  • Sesma, J. I., et al. (2012). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Harden, T. K., et al. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica. Available at: [Link]

  • Kukulski, F., & Savavi, S. (2012). Purinergic signaling and immune cell chemotaxis. Focus on “The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils”. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Justus, C. R., et al. (2017). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology. Available at: [Link]

  • Thorneloe, K. S., et al. (2008). N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Charleson, S., et al. (1994). Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. Biochemical Pharmacology. Available at: [Link]

  • Bio-protocol. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. Available at: [Link]

  • Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning. Available at: [Link]

  • ResearchGate. (n.d.). UDP-glucose promotes chemotaxis (Ctx) and RhoA activation in human... ResearchGate. Available at: [Link]

  • JoVE. (2022). Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. YouTube. Available at: [Link]

  • Gárate-Salazar, I., et al. (2021). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules. Available at: [Link]

  • Chen, C., et al. (2007). Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The P2Y14R antagonist PPTN reduces UDP-glucose-promoted neutrophil lung... ResearchGate. Available at: [Link]

  • Fricks, I. P., et al. (2009). Gi-Dependent Cell Signaling Responses of the Human P2Y14 Receptor in Model Cell Systems. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent Technologies. Available at: [Link]

  • ResearchGate. (n.d.). Stability of UDP-glucose (UDP-Glc) in human neutrophils. ResearchGate. Available at: [Link]

  • Pelletier, J. C., et al. (2009). (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. Journal of Medicinal Chemistry. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Deep Dive: P2Y14 Receptor Expression in Neutrophils and PPTN Binding Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purinergic Checkpoint in Neutrophil Motility

The P2Y14 receptor (P2Y14R) represents a critical, yet underutilized, checkpoint in innate immunity. Unlike other P2Y subtypes activated by ATP or ADP, P2Y14 is uniquely tuned to UDP-sugars (specifically UDP-glucose) released during cellular damage and metabolic stress. In human neutrophils (PMNs), P2Y14 is not merely present; it is the most abundantly expressed P2Y receptor mRNA , serving as a primary sensor for "danger signals" that drive chemotaxis and cytoskeletal reorganization.

This guide analyzes the molecular pharmacology of P2Y14 in neutrophils, focusing on the high-affinity antagonist PPTN . We detail the mechanistic basis of PPTN binding, its selectivity profile, and provide validated experimental protocols for interrogating this pathway in drug development pipelines.

Molecular Profile: P2Y14 in the Neutrophil Landscape[1][2][3][4]

Expression and Ligand Specificity

P2Y14 is a G protein-coupled receptor (GPCR) belonging to the P2Y family.[1][2] In peripheral blood, its expression is highly enriched in neutrophils compared to lymphocytes or monocytes.

  • Endogenous Agonist: UDP-glucose (UDP-Glc) is the most potent physiological agonist (

    
    ).
    
  • Signaling Coupling: P2Y14 couples primarily to the

    
      family of G-proteins.
    
  • Functional Outcome: Activation leads to the inhibition of adenylyl cyclase (decreasing cAMP) and the activation of RhoA (via

    
     or 
    
    
    
    crosstalk), which drives actin polymerization and chemotaxis.
The Antagonist: PPTN

PPTN (4-(4-piperidin-4-yl-phenyl)-7-(4-trifluoromethyl-phenyl)-2-naphthoic acid) is the reference standard antagonist for P2Y14.

  • Binding Class: Competitive, reversible antagonist.

  • Affinity (

    
    ): 434 pM  (picomolar).[3] This sub-nanomolar affinity makes it an exceptional tool for target validation.
    
  • Selectivity:

    
    -fold selective for P2Y14 over P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13.
    

Mechanistic Signaling Pathway

The following diagram illustrates the P2Y14 signaling cascade in neutrophils and the competitive blockade by PPTN. Note the bifurcation of signaling: metabolic regulation via cAMP and structural regulation via RhoA.

P2Y14_Signaling cluster_extracellular Extracellular Space cluster_membrane Neutrophil Membrane cluster_intracellular Cytosol UDP UDP-Glucose (Agonist) Rec P2Y14 Receptor (GPCR) UDP->Rec Activates PPTN PPTN (Antagonist) PPTN->Rec Blocks (Kb=434pM) Gi Gi/o Protein Rec->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits RhoA RhoA-GTP Gi->RhoA Activates cAMP cAMP Levels AC->cAMP Reduces ROCK ROCK (Rho Kinase) RhoA->ROCK Actin Actin Polymerization ROCK->Actin Chemo Chemotaxis & Migration Actin->Chemo

Figure 1: P2Y14 signal transduction. UDP-glucose triggers Gi-mediated cAMP reduction and RhoA-dependent cytoskeletal rearrangement. PPTN competitively inhibits this activation.[4][2][3][5]

Experimental Methodologies: Validating Target Engagement

To rigorously validate P2Y14 modulation, researchers must move beyond simple binding assays to functional readouts. The following protocols are "self-validating" systems: if the controls fail, the data is invalid.

Protocol A: Functional cAMP Inhibition Assay

Since P2Y14 is


-coupled, agonist stimulation does not increase a signal but prevents the accumulation of cAMP induced by Forskolin.

Objective: Quantify PPTN potency (


) by measuring the reversal of UDP-glucose-mediated cAMP suppression.
  • Neutrophil Isolation: Isolate PMNs from fresh human whole blood using a negative selection magnetic bead kit (purity >95% CD66b+). Avoid density gradient centrifugation (e.g., Ficoll) if possible to minimize pre-activation.

  • Priming (Optional): Resuspend cells in HBSS + 0.1% BSA.

  • Antagonist Pre-incubation:

    • Add PPTN (0.1 nM – 10

      
      ) to cells.
      
    • Incubate for 15 minutes at 37°C.

  • Agonist Stimulation:

    • Add Forskolin (10

      
      )  to ALL wells (to raise cAMP baseline).
      
    • Immediately add UDP-Glucose (10

      
      )  (to suppress Forskolin signal).
      
  • Detection: Incubate for 10–15 minutes. Lyse cells and quantify cAMP using a TR-FRET or ELISA-based cAMP kit.

  • Validation Logic:

    • Control 1 (Forskolin only): High cAMP (100% signal).

    • Control 2 (Forskolin + UDP-Glc): Low cAMP (~60-70% suppression).

    • Experimental (PPTN): Dose-dependent restoration of cAMP levels toward the Forskolin-only baseline.

Protocol B: Transwell Chemotaxis Assay

This assay measures the physiological consequence of P2Y14 binding: cell migration.

  • Chamber Setup: Use a 96-well Boyden chamber (3

    
     pore size for neutrophils).
    
  • Lower Chamber: Load UDP-Glucose (10

    
    ) in chemotaxis buffer.
    
  • Upper Chamber: Load Calcein-AM labeled neutrophils (

    
     cells/well) pre-incubated with PPTN or vehicle.
    
  • Migration: Incubate for 45–60 minutes at 37°C / 5%

    
    .
    
  • Quantification: Measure fluorescence of cells that migrated to the lower chamber.

  • Specificity Check: Include a "fMLP" (bacterial peptide) control. PPTN should block UDP-Glc migration but not fMLP migration. This proves the blockade is receptor-specific and not due to general toxicity.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_read Phase 3: Readout Iso PMN Isolation (Negative Selection) Label Calcein-AM Labeling Iso->Label PreInc PPTN Pre-incubation (15 min, 37°C) Label->PreInc Stim Agonist Addition (UDP-Glc vs fMLP) PreInc->Stim Mig Migration (Boyden Chamber) Stim->Mig Read Fluorescence Quantification Mig->Read

Figure 2: Experimental workflow for validating PPTN efficacy in neutrophil chemotaxis.

Data Summary: Quantitative Benchmarks

When evaluating P2Y14 ligands, use these reference values to benchmark your assay performance.

ParameterCompoundValueContextSource
Binding Affinity (

)
PPTN434 pM Recombinant P2Y14 (Schild Analysis)[1]
Agonist Potency (

)
UDP-Glucose0.35

Calcium mobilization / RhoA activation[2]
Chemotaxis Inhibition (

)
PPTN~1 - 4 nM HL-60 & Primary Neutrophils[1]
Selectivity Ratio PPTN vs P2Y12>10,000 cAMP assay comparison[1]

References

  • Barrett, M. O., et al. (2013). "A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils."[6] Molecular Pharmacology, 84(1), 41–49.[6]

  • Fricks, I. P., et al. (2008). "UDP-glucose promotes P2Y14 receptor-mediated signaling and chemotaxis in human neutrophils." Journal of Immunology.

  • Scrivens, M., & Dickenson, J. M. (2006). "Functional expression of the P2Y14 receptor in human neutrophils."[7] European Journal of Pharmacology, 543(1-3), 166-173.[7]

  • Lazarowski, E. R., & Harden, T. K. (2015). "UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation." Molecular Pharmacology, 88(1), 151-160.

Sources

Methodological & Application

optimal concentration of PPTN HCl for in vitro inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of PPTN HCl for P2Y14 Receptor Inhibition

Executive Summary

PPTN HCl (4-(4-(Piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid hydrochloride) is the current gold-standard antagonist for the P2Y14 receptor. Unlike earlier purinergic antagonists which suffered from promiscuity, PPTN displays high affinity (


 pM) and exceptional selectivity (>10,000-fold) over other P2Y subtypes.

However, "optimal concentration" is not a static number; it is a function of assay sensitivity, cell density, and agonist concentration. This guide details the kinetic grounding required to select the correct working concentration and provides validated protocols for the two most common functional readouts: cAMP modulation (Gi-coupled) and Calcium mobilization (Gq/promiscuous coupling).

Pharmacological Profile & Kinetic Grounding

To select an optimal concentration, one must understand the quantitative pharmacology of the ligand-receptor interaction. Blindly applying a "standard" 10 µM dose is scientifically unsound for a compound with picomolar affinity, as it increases the risk of non-specific physicochemical effects.

ParameterValueContextSource
Target P2Y14 ReceptorGi/o-coupled GPCR[Barrett et al., 2013]
Affinity (

)
434 pM (0.43 nM)Determined via Schild analysis[Barrett et al., 2013]

(Chemotaxis)
~1.0 nM vs. 10 µM UDP-Glucose[Barrett et al., 2013]
Selectivity >10,000-foldvs. P2Y1, P2Y2, P2Y4, P2Y6, P2Y12[Scrivens et al., 2018]
Solubility ~50 mg/mL (DMSO)Insoluble in water until dilutedVendor Data
The "Sweet Spot" Calculation

For a competitive antagonist, the fractional occupancy (


) is determined by the concentration (

) and the dissociation constant (

or

):

  • At 1 nM (~2x

    
    ):  You achieve ~60-70% receptor occupancy.
    
  • At 10 nM (~20x

    
    ):  You achieve >95% receptor occupancy.
    
  • At 1 µM (~2000x

    
    ):  You ensure saturation but risk off-target effects (though PPTN is cleaner than most).
    

Recommendation:

  • Initial Screening: Perform a concentration-response curve from 0.1 nM to 1 µM .

  • Routine Inhibition: Use 100 nM . This provides a robust safety margin (>200x

    
    ) to compete against high concentrations of endogenous agonists (UDP-glucose) without approaching the micromolar range where solubility or non-specific binding becomes relevant.
    

Mechanistic Visualization

Understanding the signaling pathway is critical for assay design. P2Y14 is Gi-coupled; therefore, agonist binding decreases cAMP. PPTN prevents this decrease.[1][2]

P2Y14_Signaling cluster_effect Physiological Outcome UDP_Glc UDP-Glucose (Agonist) P2Y14 P2Y14 Receptor (GPCR) UDP_Glc->P2Y14 Activates PPTN PPTN HCl (Antagonist) PPTN->P2Y14 Blocks Gi_Protein Gi/o Protein (Subunits) P2Y14->Gi_Protein Couples Ca_Release Calcium Release (via Gq/G16) P2Y14->Ca_Release Promiscuous Coupling AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Produces

Figure 1: P2Y14 Signaling Pathway. PPTN acts as a competitive antagonist, preventing UDP-Glucose from activating the Gi-mediated inhibition of Adenylyl Cyclase.

Protocol A: cAMP Inhibition Assay (The Gi Standard)

Since P2Y14 is Gi-coupled, the most physiologically relevant assay measures the recovery of cAMP levels. In this assay, you stimulate cAMP production (e.g., with Forskolin) and add the agonist (UDP-Glucose), which should lower cAMP. PPTN is validated if it reverses this drop.

Materials:

  • TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

  • Cell Line: HEK293 stable expressing P2Y14 or HL-60 differentiated cells.

  • Agonist: UDP-Glucose (Stock 10 mM in water).

  • Antagonist: PPTN HCl (Stock 10 mM in DMSO).

  • Stimulator: Forskolin (activates Adenylyl Cyclase).

Workflow:

  • Stock Preparation:

    • Dissolve PPTN HCl in 100% DMSO to 10 mM. Vortex until clear.

    • Note: Do not store aqueous dilutions. Prepare fresh in buffer.

  • Cell Plating:

    • Plate 2,000–5,000 cells/well in a 384-well low-volume plate.

  • Antagonist Pre-incubation (Critical Step):

    • Prepare PPTN at 4x the desired final concentration in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

    • Add 5 µL of PPTN to cells.

    • Incubate 30 minutes at RT. Reason: Allow equilibrium binding before agonist competition.

  • Agonist/Forskolin Challenge:

    • Prepare a mix of UDP-Glucose (

      
       concentration, typically 1-5 µM) AND Forskolin (typically 1-10 µM).
      
    • Add 5 µL of this mix to the wells.

    • Incubate 30-45 minutes.

  • Detection:

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Read Time-Resolved Fluorescence (TRF).

Data Analysis:

  • Vehicle Control: High cAMP (Forskolin only).

  • Agonist Control: Low cAMP (Forskolin + UDP-Glucose).

  • PPTN Effect: Restoration of High cAMP levels (Forskolin + UDP-Glucose + PPTN).

Protocol B: Calcium Mobilization (High-Throughput)

While P2Y14 is Gi-coupled, it can mobilize calcium via G


 subunits or when co-expressed with promiscuous G-proteins (G

15/16). This is often preferred for FLIPR screening due to speed and cost.

Workflow Diagram:

FLIPR_Workflow Step1 1. Plate Cells (Overnight) Step2 2. Load Calcium Dye (Fluo-4/Calcium-6) (45-60 min) Step1->Step2 Step3 3. Add PPTN (Pre-incubation 15 min) Step2->Step3 Step4 4. Inject UDP-Glucose (Online in FLIPR) Step3->Step4 Step5 5. Measure RFU (Peak - Baseline) Step4->Step5

Figure 2: Calcium Mobilization Workflow. Pre-incubation with PPTN is essential to occupy receptors before the rapid calcium flux event.

Key Protocol Modifications for PPTN:

  • Dye Loading: Use a no-wash dye (e.g., Calcium 6) to prevent cell detachment, especially if using semi-adherent HL-60 cells.

  • Agonist Concentration: Use the

    
     of UDP-Glucose. If you use a saturating dose of agonist (e.g., 100 µM), you will shift the PPTN inhibition curve to the right (Schild shift), making the antagonist appear less potent.
    
  • Optimal PPTN Range: Screen 0.1 nM to 1 µM. Expect full inhibition of the calcium transient at 100 nM .

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Incomplete Inhibition at 1 µM Agonist concentration too highReduce UDP-Glucose to its

value. Competitive antagonists cannot overcome saturating agonist easily.
Signal in "Antagonist Only" wells Inverse Agonism or ToxicityPPTN is a neutral antagonist. If signal drops below baseline, check for cell toxicity (ATP viability assay).
Precipitation Poor solubility in aqueous bufferEnsure DMSO stock is 10 mM. Do not exceed 0.1% final DMSO in the well. Dilute intermediate steps carefully.
Variable

Insufficient Pre-incubationExtend PPTN pre-incubation to 30-60 mins to ensure equilibrium binding (

).

References

  • Barrett, M. O., et al. (2013). "A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils." Molecular Pharmacology, 84(1), 41-49.

  • Scrivens, P. J., et al. (2018). "PPTN hydrochloride: A High Affinity and Selective P2Y14 Antagonist."[3] Tocris Bioscience Technical Note.

  • Lazarowski, E. R., & Harden, T. K. (2015). "UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation." Molecular Pharmacology, 88(1), 151-160.

Sources

High-Precision Calcium Mobilization Assays for P2Y14 Inhibition using PPTN Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The P2Y14 Receptor and PPTN Hydrochloride[1][2]

The P2Y14 receptor is a G-protein coupled receptor (GPCR) activated by UDP-glucose and other UDP-sugars.[1] Historically characterized as a G_i/o-coupled receptor, its primary signaling output is the inhibition of adenylyl cyclase and reduction of cAMP levels. However, for high-throughput screening and detailed kinetic analysis, calcium mobilization assays are preferred due to their robust signal-to-noise ratios and real-time kinetic resolution.

To utilize calcium flux as a readout for the G_i-coupled P2Y14 receptor, the system is typically engineered using chimeric G-proteins (e.g., G


 or G

) that redirect the signaling cascade from the cAMP pathway to the Phospholipase C (PLC) pathway, triggering intracellular calcium release.

PPTN hydrochloride (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride) is the gold-standard pharmacological tool for this receptor. It is a highly potent, selective, and competitive antagonist with a


 of ~434 pM.[2][3][4]
Key Mechanistic Insights
  • Selectivity: PPTN exhibits >10,000-fold selectivity for P2Y14 over other P2Y receptors (P2Y1, P2Y2, P2Y12, etc.).

  • Mode of Action: It competitively blocks the orthosteric binding site, preventing UDP-glucose induced conformational changes.

  • Assay Requirement: Successful calcium assays require pre-incubation of PPTN to reach equilibrium before the rapid injection of the agonist.

Mechanistic Pathway & Experimental Logic

The following diagram illustrates the engineered signaling pathway used in this protocol. Note how the chimeric G-protein allows the G_i-coupled receptor to mobilize calcium, and where PPTN exerts its inhibitory effect.

P2Y14_Pathway Agonist Agonist (UDP-Glucose) Receptor P2Y14 Receptor (Cell Membrane) Agonist->Receptor Activates PPTN Antagonist (PPTN HCl) PPTN->Receptor Blocks GProtein Chimeric G-Protein (Ga_qi5 / Ga_16) Receptor->GProtein Couples to Effector Phospholipase C (PLC-beta) GProtein->Effector Stimulates Messenger IP3 Production Effector->Messenger Hydrolysis of PIP2 Store Endoplasmic Reticulum (IP3 Receptor) Messenger->Store Binds Signal Calcium Release (Fluorescent Signal) Store->Signal Ca2+ Efflux

Figure 1: Signal transduction pathway for P2Y14 calcium mobilization assays utilizing chimeric G-proteins. PPTN acts as a competitive antagonist at the receptor level.[2]

Materials and Preparation

Compound Solubility & Stock

PPTN hydrochloride is hydrophobic. Proper handling is critical to prevent precipitation in aqueous buffers.

ParameterSpecificationNotes
Molecular Weight 511.96 g/mol Formula: C29H24F3NO2.HCl
Solubility (DMSO) ~50 mg/mL (approx. 100 mM)Recommended solvent.
Solubility (Water) InsolubleDo not dissolve directly in buffer.
Storage (Solid) -20°CStable for >1 year.
Storage (Stock) -80°CAliquot to avoid freeze-thaw cycles.

Stock Solution Protocol:

  • Weigh 5.12 mg of PPTN HCl.

  • Add 1.0 mL of high-grade anhydrous DMSO to create a 10 mM stock .

  • Vortex until completely dissolved. Sonicate if necessary.

  • Aliquot into light-protected vials and store at -20°C or -80°C.

Assay Buffer (HBSS-HEPES)

Prepare fresh on the day of the assay.

  • Base: Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.

  • Buffer: 20 mM HEPES.

  • Additive: 0.1% BSA (Fatty-acid free) – Critical for preventing PPTN from sticking to plastics.

  • Inhibitor: 2.5 mM Probenecid (Optional, prevents dye efflux).

  • pH: Adjust to 7.4.

Experimental Protocol: Calcium Mobilization Assay

System: HEK293 or CHO cells stably co-expressing human P2Y14 and G


 (or G

). Detection: FLIPR, FlexStation, or similar kinetic plate reader.
Phase 1: Cell Preparation (Day -1)
  • Harvest cells using non-enzymatic dissociation (e.g., CellStripper) to preserve receptor integrity.

  • Plate cells in 384-well black-wall/clear-bottom poly-D-lysine coated plates .

  • Density: 10,000 – 15,000 cells/well.

  • Incubate overnight at 37°C / 5% CO2.

Phase 2: Dye Loading (Day 0)
  • Remove culture media gently.

  • Add 20-30 µL of Calcium-6 or Fluo-4 NW dye loading solution (prepared in Assay Buffer).

    • Expert Note: Calcium-6 is preferred for G_qi5 coupled assays due to higher quantum yield and larger signal window.

  • Incubate for 60 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to equilibrate.

Phase 3: Antagonist Pre-incubation (The PPTN Step)

This step is crucial for accurate IC50 determination. PPTN must occupy the receptors before the agonist arrives.

  • Prepare 5X concentrated PPTN solutions in Assay Buffer (containing 0.1% BSA).

    • Range: 10-point serial dilution (e.g., 0.1 nM to 10 µM final concentration).

  • Add 10 µL of 5X PPTN solution to the cells (assuming 40 µL dye volume).

  • Incubate for 30 minutes at RT in the dark.

    • Why? Competitive antagonists require time to reach equilibrium binding (

      
      ).
      
Phase 4: Agonist Injection & Measurement
  • Prepare 5X Agonist Solution (UDP-glucose).

    • Concentration: Use the EC80 concentration of UDP-glucose determined from a prior agonist dose-response curve (typically 1-10 µM).

  • Place plate in the reader.

  • Baseline Read: 10-20 seconds.

  • Injection: Inject 12.5 µL of 5X UDP-glucose.

  • Read: Measure fluorescence (Ex 485nm / Em 525nm) for 90-120 seconds.

Data Analysis & Interpretation

Calculating IC50
  • Quantify the response as Max - Min fluorescence units (RFU) or Area Under the Curve (AUC).

  • Normalize data:

    • 0% Inhibition = Buffer control (Agonist only).

    • 100% Inhibition = No Agonist control (Buffer injection).

  • Plot % Inhibition vs. Log[PPTN] .

  • Fit to a 4-parameter logistic equation (Sigmoidal dose-response).

Calculating Kb (Cheng-Prusoff)

To determine the intrinsic affinity (


) of PPTN, use the Cheng-Prusoff equation adapted for functional assays:


  • 
     : Derived from your PPTN curve.
    
  • [Agonist] : The concentration of UDP-glucose used (e.g., 10 µM).

  • 
     : The potency of UDP-glucose determined in your system.
    
Expected Results
  • IC50: Typically 1 – 5 nM (depending on agonist concentration).

  • Curve Shape: Standard sigmoidal curve with a Hill slope near -1.0.

Troubleshooting & Validation

IssueProbable CauseSolution
Low Signal Window Poor G-protein couplingEnsure cells express G

or G

. Wild-type G_i coupling rarely yields robust Ca2+ flux.
High Background Dye leakageUse Probenecid (2.5 mM) in the buffer. Wash cells if using Fura-2.
Right-shifted IC50 BSA binding or insufficient incubationPPTN is lipophilic. Ensure 0.1% BSA is present but not excessive. Increase pre-incubation to 45 mins.
Precipitation High stock concentration in aqueous bufferKeep DMSO concentration < 0.5% in the final well. Perform intermediate dilutions in buffer carefully.

References

  • JoVE (Journal of Visualized Experiments). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]

  • National Institutes of Health (NIH). Coupling of P2Y receptors to G proteins and other signaling pathways. [Link]

Sources

Troubleshooting & Optimization

PPTN Hydrochloride Technical Support Center: Solubility, Stability, and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for PPTN hydrochloride, a potent and selective P2Y₁₄ receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the practical handling of this compound. Here, we address common questions and challenges related to its solubility, the preparation of stock solutions, and best practices to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the solubility limits of PPTN hydrochloride in ethanol and DMSO?

The solubility of PPTN hydrochloride differs significantly between dimethyl sulfoxide (DMSO) and ethanol. This is a critical consideration for stock solution preparation and experimental design.

Data Summary: PPTN Hydrochloride Solubility Limits

SolventMolar Concentration (mM)Concentration (mg/mL)Notes
DMSO 100 mM51.2 mg/mLWidely reported and verified limit.
Ethanol 20 mM10.24 mg/mLSignificantly lower solubility compared to DMSO.

Note: The calculations are based on a molecular weight of 511.96 g/mol . Always refer to the batch-specific molecular weight on the product's certificate of analysis for precise calculations.

One supplier has reported a higher solubility of up to 225 mg/mL (439.49 mM) in DMSO with the aid of sonication. While this suggests higher concentrations may be achievable, we recommend adhering to the 100 mM limit for routine applications to ensure complete dissolution and avoid potential issues with precipitation.

Q2: Why is PPTN hydrochloride so much more soluble in DMSO than in ethanol?

The substantial difference in solubility is rooted in the distinct chemical properties of the two solvents.

  • DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent , DMSO possesses a strong dipole moment, allowing it to effectively solvate polar molecules.[1] Its sulfoxide group can accept hydrogen bonds, but it lacks a hydrogen atom bonded to an electronegative atom, meaning it cannot donate hydrogen bonds. This characteristic makes it exceptionally effective at dissolving a wide range of organic compounds, including both polar and nonpolar molecules.[1] For a complex organic salt like PPTN hydrochloride, DMSO's strong solvating power overcomes the lattice energy of the crystalline solid, leading to high solubility.

  • Ethanol: In contrast, ethanol is a polar protic solvent . The hydroxyl (-OH) group in ethanol can both donate and accept hydrogen bonds. While it is a good solvent for many polar compounds, its hydrogen-bonding network can sometimes be less effective at solvating large, complex molecules compared to the strong dipole-dipole interactions offered by DMSO.

Experimental Protocols and Troubleshooting Guides

Issue 1: Preparing High-Concentration Stock Solutions

Best Practice Protocol for Preparing a 100 mM Stock Solution in DMSO:

  • Acclimate: Allow the vial of powdered PPTN hydrochloride and a sealed bottle of anhydrous (or low-water content) DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect solubility and long-term stability.

  • Weighing: Accurately weigh the desired amount of PPTN hydrochloride. For example, to prepare 1 mL of a 100 mM solution (MW: 511.96), you would need 51.2 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO. Vortex thoroughly.

  • Warming/Sonication (If Necessary): If dissolution is slow or incomplete, gently warm the solution in a 37°C water bath for 5-10 minutes. Alternatively, use a bath sonicator for short bursts. These methods increase the kinetic energy, facilitating the breakdown of the crystal lattice.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C for long-term stability. MedChemExpress suggests that solutions stored at -80°C are stable for up to 6 months, while at -20°C, stability is maintained for about one month.[2]

dot graph TD { A[Start: Powdered PPTN-HCl & Anhydrous DMSO] --> B{Weigh Compound & Add DMSO}; B --> C{Vortex Thoroughly}; C --> D{Observe for Complete Dissolution}; D -- Incomplete --> E{Apply Gentle Heat (37°C) or Sonication}; E --> C; D -- Complete --> F[Aliquot into Single-Use Vials]; F --> G[Store at -20°C or -80°C]; G --> H[End: Ready-to-Use Stock];

} enddot Caption: Workflow for preparing a concentrated PPTN-HCl stock solution in DMSO.

Issue 2: My compound precipitates when I dilute my DMSO stock into aqueous buffer/media. How can I prevent this?

This is a common challenge known as "antisolvent precipitation." It occurs because the compound, which is highly soluble in DMSO, is poorly soluble in the aqueous environment of your assay.

Causality: The high concentration of the compound in the DMSO stock is suddenly exposed to a large volume of a poor solvent (the aqueous buffer), causing it to crash out of solution.

Troubleshooting Workflow:

  • Minimize Final DMSO Concentration: The primary goal is to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[3]

  • Intermediate Dilution Series: The most effective strategy is to perform a serial dilution of your concentrated stock in 100% DMSO before the final dilution into your aqueous buffer. This gradual reduction in compound concentration helps to prevent shocking the system.

  • Dilution Technique: When adding the final DMSO-diluted compound to your aqueous buffer, do so with continuous, vigorous mixing or vortexing. This rapid dispersion helps to keep the compound in solution. Add the small volume of DMSO stock to the larger volume of aqueous buffer, not the other way around.

  • Consider Co-solvents: For particularly challenging compounds in in vivo preparations, co-solvents like PEG300, Tween-80, or cyclodextrins can be used in the final formulation to improve solubility.

dot graph TD { A[Start: High-Conc. Stock in 100% DMSO] --> B{Precipitation in Aqueous Buffer?}; B -- Yes --> C{Strategy 1: Intermediate Dilution}; C --> D[Create Serial Dilutions in 100% DMSO]; D --> E{Strategy 2: Optimized Mixing}; E --> F[Add Final Dilution to Buffer with Vortexing]; F --> G{Still Precipitates?}; G -- Yes --> H[Consider Co-solvents or Reformulation]; G -- No --> I[Proceed with Experiment]; B -- No --> I;

} enddot Caption: Decision tree for troubleshooting precipitation upon dilution.

Issue 3: How should I store PPTN hydrochloride as a powder and in solution to ensure its stability?

Proper storage is crucial to prevent degradation and ensure the long-term viability of the compound.

  • As a Powder: Store the vial at -20°C, protected from light and moisture. MedKoo Biosciences notes that the solid powder is stable for several weeks at ambient temperature during shipping, but long-term storage should be at -20°C.[4]

  • In Solution (DMSO or Ethanol):

    • Temperature: For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is acceptable.[2]

    • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

    • Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs water from the air. This can reduce its solvating power and potentially lead to compound precipitation over time. Always use anhydrous or high-purity DMSO from a freshly opened bottle and ensure vials are tightly sealed.

References

  • Tocris Bioscience. PPTN hydrochloride (4862) by Tocris, Part of Bio-Techne. Retrieved from [Link]

  • A. Athanasiou, et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC - NIH. Retrieved from [Link]

  • Martínez, F., & Delgado, D. R. (2011). Experimental solubility of PPN-HCl in EtOH + W mixtures expressed in.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.... Retrieved from [Link]

  • PubMed. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • ResearchGate. (2014, September 11). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. Retrieved from [Link]

  • ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • RSC Publishing. (2023). Degradation mechanisms of organic compounds in molten hydroxide salts: a radical reaction yielding H2 and graphite. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Maintaining PPTN Stability in Long-Term Culture

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with PPTN (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), the potent and selective P2Y14 receptor antagonist .

Disambiguation & Scope

Subject: PPTN (P2Y14 Receptor Antagonist).[1][2][3][4][5][6][7] Context: Long-term cell-based assays (e.g., osteoblast differentiation, chronic inflammation models, neutrophil chemotaxis). Note: While "PPTN" also refers to the Pedunculopontine Tegmental Nucleus in neuroanatomy, this guide addresses the chemical stability and bioavailability of the pharmacological probe used in drug discovery.

Part 1: Executive Summary & Mechanism

PPTN is a high-affinity, competitive antagonist of the P2Y14 receptor (a G


-coupled GPCR activated by UDP-glucose).[8][9][10] While PPTN is a robust tool compound, its lipophilicity  (high LogP) and carboxylic acid moiety  present specific challenges in long-term culture (>24 hours).

Core Stability Challenges:

  • Micro-Precipitation: In aqueous media, PPTN can form "invisible" micro-crystals over time, reducing effective concentration.

  • Plastic Adsorption: The hydrophobic naphthoic acid backbone drives adsorption to polystyrene culture plates.

  • Serum Protein Binding: High affinity for albumin (BSA/FBS) stabilizes the compound but significantly reduces the free active fraction.

P2Y14 Signaling & PPTN Mechanism

Understanding the pathway is crucial for distinguishing between "compound instability" and "pathway desensitization."

P2Y14_Pathway cluster_effect Physiological Outcome UDP_G UDP-Glucose (Endogenous Agonist) P2Y14 P2Y14 Receptor (GPR105) UDP_G->P2Y14 Activates PPTN PPTN (Antagonist) PPTN->P2Y14 Blocks Gi Gαi/o Protein P2Y14->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Production Chemotaxis Chemotaxis / Inflammation cAMP->Chemotaxis Modulates

Figure 1: Mechanism of Action. PPTN competitively blocks UDP-Glucose binding, preventing G


-mediated inhibition of Adenylyl Cyclase.[8] Loss of PPTN stability leads to unintended pathway reactivation.

Part 2: Troubleshooting & FAQs

Category 1: Solubility & Precipitation

Q: My PPTN stock is clear, but I see crystals in the cell culture media after 24 hours. Why? A: This is a classic "Crash-Out" effect. PPTN is highly hydrophobic. When a concentrated DMSO stock (e.g., 10 mM) is spiked directly into aqueous media, local regions of high concentration form immediately, triggering nucleation.

  • The Fix: Do not add DMSO stock directly to the well.

  • Protocol: Perform a serial dilution in vehicle first . Dilute the DMSO stock 1:100 into a pre-warmed intermediate buffer (e.g., PBS + 0.1% BSA) before adding to the final media. The BSA acts as a carrier to prevent nucleation.

Q: What is the maximum stable concentration in media? A: While theoretical solubility in DMSO is high (~20-50 mg/mL), the thermodynamic solubility in RPMI/DMEM is significantly lower.

  • Guideline: Avoid exceeding 10 µM in static long-term culture without a carrier protein. If >10 µM is required, ensure FBS concentration is

    
    10% or supplement with fatty-acid-free BSA.
    
Category 2: Loss of Potency (Adsorption)

Q: I observed robust inhibition at Day 1, but the effect disappeared by Day 3 without a media change. Did the compound degrade? A: It is more likely adsorption than chemical degradation. The naphthoic acid structure of PPTN binds avidly to standard polystyrene TC-treated plastics. Over 72 hours, up to 40-60% of the compound can be lost to the plastic walls.

  • Strategy:

    • Replenishment: Perform a "half-media change" every 48 hours, spiking in fresh PPTN to maintain equilibrium.

    • Material Switch: For analytical quantification or high-sensitivity assays, use glass-coated or low-binding polypropylene plates.

Category 3: Chemical Stability

Q: Is PPTN sensitive to light or pH? A:

  • Light: PPTN is relatively stable, but fluorinated phenyl groups can be sensitive to intense UV. Standard culture hood lighting is safe; however, avoid direct sunlight or UV sterilization cycles with the compound present.

  • pH: The carboxylic acid group means solubility is pH-dependent. Acidic environments (e.g., metabolic acidosis in dense cultures, pH < 7.0) will protonate the acid, drastically reducing solubility and causing precipitation. Maintain physiological pH (7.2–7.4).

Part 3: Optimized Protocols for Long-Term Culture

Protocol A: Preparation of "Culture-Ready" Stocks

Use this method to ensure consistent dosing over multi-day experiments.

ParameterSpecificationNotes
Primary Solvent DMSO (Anhydrous)Avoid ethanol; PPTN solubility is poorer in EtOH.
Stock Concentration 10 mMStore at -20°C. Stable for >6 months.
Working Solvent PBS + 0.1% BSABSA prevents precipitation during dilution.
Filter Sterilization DO NOT FILTER PPTN will bind to Nylon/PES membranes.

Step-by-Step:

  • Dissolve PPTN powder in anhydrous DMSO to 10 mM. Vortex until absolutely clear.

  • Aliquot into amber glass vials (or high-quality polypropylene) to avoid freeze-thaw cycles.

  • On day of experiment: Dilute 10 mM stock 1:1000 into pre-warmed culture media containing serum to achieve 10 µM. Vortex immediately.

Protocol B: The "Pulse-Replenish" Dosing Schedule

For experiments lasting >48 hours (e.g., Osteoclast differentiation).

Rationale: To counteract plastic adsorption and metabolic clearance.

Dosing_Schedule Start Day 0: Initial Seeding Dose1 Day 0 (+1h): Add PPTN (1X Conc) Start->Dose1 Wait1 Incubate 48 Hours Dose1->Wait1 Check Check pH/Color Wait1->Check Dose2 Day 2: Remove 50% Media Add Fresh Media + 2X PPTN Check->Dose2 pH Normal End Day 4: Assay Readout Dose2->End

Figure 2: Replenishment Workflow. Using a 50% media exchange with 2X concentrated compound prevents physical disruption of the cell monolayer while restoring compound concentration.

Part 4: Data Summary & Reference Values

Physicochemical Properties of PPTN relevant to Culture:

PropertyValueImplication for Culture
Molecular Weight 475.46 g/mol Large molecule; diffuses slowly through matrigel/hydrogels.
LogP (Lipophilicity) ~5.2 (Predicted)High. Strong tendency to bind plastic and serum albumin.
pKa (Acidic) ~4.0 (Carboxylic acid)Ionized (soluble) at pH 7.4. Precipitates if pH drops < 5.
IC50 (Chemotaxis) ~1 nM - 4 nMHighly potent. If using µM concentrations, you are well above saturation, providing a safety buffer against loss.

References

  • Gauthier, J. Y., et al. (2011). The discovery of potent, selective, and orally bioavailable P2Y14 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(10), 2836-2839.

  • Robichaud, J., et al. (2011). Identification of a selective P2Y14 antagonist. Annual Reports in Medicinal Chemistry, 46, 123-140.
  • Barrett, M. O., et al. (2013). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose–stimulated chemotaxis of human neutrophils.[8][9] Molecular Pharmacology, 84(4), 545-554.

  • MedChemExpress (MCE). (2024). PPTN Product Datasheet & Solubility Data.

  • Scrivens, M., & Dickenson, J. M. (2006). Functional expression of the P2Y14 receptor in human 1321N1 astrocytoma cells. British Journal of Pharmacology, 148(5), 688-697.

Sources

Technical Guide: Physiological Buffer Compatibility for PPTN Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note #PPTN-04[1]

To: Research Scientists, Pharmacologists, and Assay Development Leads From: Senior Application Scientist, Technical Support Division Subject: Overcoming the "Zwitterionic Trap" – Solubilization Strategies for PPTN HCl at pH 7.4

Executive Summary & The Core Challenge

PPTN Hydrochloride (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid HCl) is a high-affinity, selective P2Y14 receptor antagonist.[1][2] While critical for purinergic signaling research, it presents a notorious solubility profile that often leads to experimental failure (precipitation) at physiological pH.[1]

The Mechanism of Failure (The "Zwitterionic Trap"): PPTN contains two competing functional groups on a highly lipophilic naphthalene backbone:[1]

  • Piperidine (Base): Protonated (positively charged) in the supplied HCl salt.[1]

  • Naphthoic Acid (Acid): Protonated (neutral) in the dry HCl salt, but deprotonates (negatively charged) as pH rises.[1]

The Paradox:

  • In Water (Acidic): The HCl salt creates an acidic environment.[1] The piperidine is charged (

    
    ), and the acid is neutral (
    
    
    
    ).[1] The molecule acts as a cation and has moderate solubility.[1]
  • At Physiological pH (7.4): The acid deprotonates (

    
    ) while the piperidine remains protonated (
    
    
    
    ).[1] The molecule becomes a Zwitterion (net charge ~0).[1] Without a net charge to repel molecules, the massive hydrophobic core (naphthalene + trifluoromethylphenyl) drives rapid aggregation and precipitation.[1]

This guide provides the protocols to bypass this solubility nadir.

Solubility Profile & Solvent Compatibility

Before attempting any formulation, review the solubility limits. Do not attempt to dissolve PPTN HCl directly into neutral buffers (PBS/HBSS).[1]

Solvent SystemMax SolubilityStabilityApplication Note
DMSO (Anhydrous) ~100 mM (50 mg/mL)High (Months at -20°C)Recommended Stock. Use fresh, high-grade DMSO.[1]
Ethanol ~20 mM (10 mg/mL)ModerateAlternative if DMSO is toxic to specific cell lines.
Water / PBS (pH 7.4) < 0.1 mM (Insoluble)Very LowDo NOT use for stock. Immediate precipitation likely.[1]
0.1 M NaOH VariableLowHigh pH solubilizes the anion, but may degrade the compound over time.[1]
Decision Logic: Selecting the Right Protocol

Use the following logic flow to determine the correct solubilization strategy for your specific assay.

PPTN_Workflow Start Start: PPTN HCl Formulation AssayType Identify Assay Type Start->AssayType InVitro In Vitro (Cell Culture/Binding) AssayType->InVitro InVivo In Vivo (Animal Injection) AssayType->InVivo ConcCheck Final Conc > 10 µM? InVitro->ConcCheck ComplexForm Protocol C: Complex Formulation (DMSO + Tween80 + Saline) InVivo->ComplexForm SimpleDilution Protocol A: Simple DMSO Spike (Keep DMSO < 0.1%) ConcCheck->SimpleDilution No CarrierSystem Protocol B: Carrier-Assisted (BSA or Cyclodextrin) ConcCheck->CarrierSystem Yes

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on assay requirements.

Step-by-Step Protocols
Protocol A: The "DMSO Spike" (For Low Concentration In Vitro Assays)

Best for: IC50 determinations, Calcium mobilization assays (Final conc < 10 µM).

  • Prepare Stock: Dissolve PPTN HCl in 100% DMSO to create a 10 mM stock solution. Vortex until completely clear.[1]

  • Intermediate Dilution (Critical Step):

    • Do not add the 10 mM stock directly to the cell media; the high local concentration will cause "shock precipitation."[1]

    • Prepare a 100x intermediate in serum-free media or PBS.[1]

    • Example: To achieve 1 µM final: Dilute 1 µL of 10 mM stock into 99 µL of PBS (rapidly vortexing during addition). This gives 100 µM.[1]

  • Final Dilution: Add the intermediate solution to your assay well (1:100 dilution).

    • Result: 1 µM PPTN, 0.01% DMSO.

Protocol B: Carrier-Assisted Solubilization (For High Concentration/Physiological Media)

Best for: Long-term incubations where protein binding prevents precipitation.[1]

  • Theory: Serum albumin (BSA/HSA) or Cyclodextrins bind the lipophilic core of PPTN, preventing the zwitterionic aggregation.[1]

  • Preparation:

    • Prepare assay buffer containing 0.1% - 0.5% BSA (bovine serum albumin) OR 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1]

  • Execution:

    • Add the DMSO stock of PPTN HCl dropwise into the BSA/Cyclodextrin solution while vortexing.

    • Sonicate in a water bath at 37°C for 5 minutes if slight turbidity appears.

    • Filter sterilize (0.22 µm) only if the solution is perfectly clear; otherwise, you will filter out the drug.[1]

Protocol C: In Vivo Formulation (Intraperitoneal/Subcutaneous)

Best for: Animal studies requiring doses > 1 mg/kg.[1]

Formulation Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.[1]

  • Dissolve: Dissolve PPTN HCl in 100% DMSO (calculate volume to be 5% of total).

  • Surfactant: Add Tween-80 (5% of total volume) to the DMSO/Drug mix. Vortex vigorously.

  • Aqueous Phase: Add warm (37°C) sterile saline (0.9% NaCl) slowly dropwise while vortexing.

  • pH Check: The solution may be slightly acidic due to the HCl salt.[1] If pH is < 5.0, adjust carefully to pH ~6.5-7.0 using dilute NaOH (0.1 N).[1] Do not overshoot pH 7.5 , or the zwitterion effect will crash the solution.[1]

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding PBS. What happened? A: You likely hit the "Zwitterionic Trap."[1] At pH 7.4, the net charge is zero.[1]

  • Fix: Increase the DMSO concentration (if cells tolerate it) or switch to Protocol B (BSA/Cyclodextrin carrier).

Q2: Can I use ultrasonic energy to force it into solution? A: Yes, mild sonication (water bath) helps disperse aggregates.[1] However, if the solution remains cloudy after 5 minutes, the compound is not dissolved—it is a suspension.[1] Do not use suspensions for binding assays (inaccurate Kd) or microfluidics (clogging).[1]

Q3: How do I store the stock solution? A: Store 10 mM DMSO aliquots at -20°C. Avoid repeated freeze-thaw cycles. PPTN is stable in DMSO for >6 months.[1] Do not store aqueous dilutions; prepare them fresh daily.

Q4: Is the HCl salt equivalent to the free base by weight? A: No.

  • PPTN HCl MW: ~511.96 g/mol (varies slightly by batch/hydration).[1][3]

  • Correction Factor: When calculating molarity, ensure you use the MW on the specific vial label (which includes the HCl and potential water of hydration).[1]

Visualizing the Solubility Mechanism

Understanding the protonation state is key to manipulating solubility.[1]

PPTN_Mechanism Acidic Acidic Physio pH 7.4 Zwitterionic State (INSOLUBLE) NH2+ / COO- Acidic->Physio Add NaOH/PBS (Deprotonation of Acid) Basic Basic Physio->Basic High pH (Deprotonation of Amine) Precipitation PRECIPITATION (Hydrophobic Aggregation) Physio->Precipitation No Carrier Present

Figure 2: The effect of pH on the ionization state of PPTN. The physiological window (pH 7.[1][4]4) represents the point of minimum solubility (Isoelectric Point).[1]

References
  • Tocris Bioscience. PPTN hydrochloride Product Information & Solubility Data.[1][3] Catalog No. 5321.[1]

  • MedChemExpress. PPTN Hydrochloride: P2Y14 Receptor Antagonist Technical Data.[1] Cat.[1][3][5][6] No. HY-110322.[6]

  • Barrett, M. O., et al. (2013). "A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils."[1][6] Molecular Pharmacology, 84(4), 545–558.

  • Doyle, T. B., et al. (2024).[1] "Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation."[1][7][8] ACS Pharmacology & Translational Science.

Sources

Technical Support Center: Overcoming Batch-to-Batch Variability in PPTN HCl Potency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PPTN HCl. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to batch-to-batch variability in the potency of PPTN HCl, a representative hydrochloride salt of a complex active pharmaceutical ingredient (API). Inconsistent potency can compromise experimental reproducibility, delay development timelines, and impact therapeutic efficacy. This document provides a structured, causality-driven approach to troubleshooting, moving from common questions to in-depth analytical protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding potency variability.

Q1: We're seeing different results in our biological assays with new batches of PPTN HCl, even though we use the same mass. Why is this happening?

A: This is a classic sign of batch-to-batch potency variation. The mass you weigh is not just the active molecule; it includes the hydrochloride salt, and potentially impurities, water, or residual solvents. Variability can stem from three primary sources:

  • Chemical Inconsistencies: Different levels of synthesis-related impurities or degradation products.[1][2]

  • Physicochemical Inconsistencies: The presence of different crystal forms (polymorphs), variable moisture content (hygroscopicity), or different particle size distributions.[3][4][5]

  • Analytical Error: Inaccuracies in your own quantification or handling procedures.

Q2: What is the most common cause of potency variability in hydrochloride salt APIs?

A: While it can be multifaceted, two issues are highly prevalent. First, residual impurities from the synthesis or purification process can vary significantly between batches.[2] Second, hygroscopicity , the tendency to absorb moisture from the air, is a frequent culprit for hydrochloride salts.[6][7][8] A batch that has absorbed more water will have a lower potency per unit of mass.

Q3: Our Certificate of Analysis (CoA) for each batch shows >98% purity by HPLC. Shouldn't that guarantee consistent potency?

A: Not necessarily. A standard HPLC purity analysis might not distinguish between different polymorphs or quantify water content. Furthermore, the "purity" value is relative to the detected components and may not reflect the absolute amount of the active moiety if a proper, validated quantitative method with a reference standard is not used. The CoA is a critical starting point, but it may not tell the whole story.

Q4: How can we adjust our experimental procedure to account for minor potency variations?

A: The best practice is to perform a potency adjustment calculation for each new batch. This involves determining the exact concentration of the active free base in the PPTN HCl powder you are using. This is typically done by accounting for the molecular weight of the HCl counter-ion and correcting for moisture and impurity content. The formula is:

Corrected Mass = (Target Mass × 100) / (% Purity × (100 - % Water Content) / 100)

This calculation should be standard practice in any quantitative experiment.[9][10]

Part 2: A Systematic Troubleshooting Guide

When faced with potency variability, a systematic approach is crucial to identifying the root cause efficiently. The following guide walks you through a logical diagnostic workflow.

Workflow: Diagnosing Potency Variability

G cluster_physchem Physicochemical Analysis cluster_chem Chemical Analysis A Potency Variability Observed in Biological/Chemical Assay B Step 1: Verify Analytical Integrity (Your Weighing & Dilution Process) A->B Is my process correct? C Step 2: Comprehensive Physicochemical Characterization of Batches B->C Yes D Step 3: In-Depth Chemical Purity and Impurity Profiling C->D Physicochemical properties are identical? P1 Hygroscopicity (Karl Fischer) C->P1 P2 Polymorphism (XRD, DSC) C->P2 P3 Particle Size (Laser Diffraction) C->P3 E Step 4: Root Cause Analysis & Corrective Action D->E Chemical profile established C1 Quantitative Potency Assay (qNMR, Titration) D->C1 C2 Impurity Identification (LC-MS) D->C2 C3 Residual Solvents (GC-HS) D->C3 F Consistent Potency Achieved E->F

Caption: A systematic workflow for troubleshooting PPTN HCl potency variability.

Issue 1: Inconsistent Water Content (Hygroscopicity)
  • Why it Matters: Hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][7] Water adds to the weighed mass without contributing to the active molecule count, thus diluting the potency. A 5% water content means that 100 mg of powder only contains 95 mg of the API salt. This can vary dramatically depending on how different batches were dried, handled, and stored.

  • How to Diagnose:

    • Karl Fischer Titration (KFT): This is the gold standard for accurately quantifying water content in a solid sample. It is a highly sensitive and specific method.

    • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. A mass loss step at temperatures below ~120°C is typically indicative of water or volatile solvents.

  • Mitigation Strategy:

    • Quantify and Correct: Use KFT to determine the water percentage for each batch and adjust the weighed amount accordingly.[9]

    • Controlled Storage: Always store PPTN HCl in a desiccator over a fresh desiccant (e.g., Drierite®) or in a controlled low-humidity environment.[11][12] Tightly seal containers immediately after use.[13]

Issue 2: Undetected Polymorphism
  • Why it Matters: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[4] Different polymorphs can have vastly different physical properties, including solubility, dissolution rate, and stability.[3][5][14] If one batch is a highly soluble polymorph and another is a less soluble one, the latter may not fully dissolve in your assay buffer, leading to an artificially low perceived potency.[15]

  • How to Diagnose:

    • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint."[4]

    • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. Different polymorphs will have different melting points and may exhibit solid-solid phase transitions, which are visible in the DSC thermogram.[4]

  • Mitigation Strategy:

    • Establish a Standard: Use XRPD to characterize all incoming batches and ensure they match the pattern of the desired, most stable, or most soluble polymorph used in initial development.

    • Control Crystallization: Work with your supplier to ensure they have a controlled crystallization process that consistently produces the same polymorphic form.

Issue 3: Variable Impurity Profile
  • Why it Matters: Impurities from synthesis (e.g., starting materials, by-products, reagents) or degradation can reduce the overall percentage of the active ingredient.[1][16] Regulatory bodies like the ICH have strict guidelines on qualifying and quantifying impurities.[2][17]

  • How to Diagnose:

    • High-Performance Liquid Chromatography (HPLC): Use a validated, stability-indicating HPLC method with a high-resolution column to separate and quantify all impurities.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying the chemical structures of unknown impurities.[18]

  • Mitigation Strategy:

    • Set Specifications: Define acceptable limits for known and unknown impurities based on regulatory guidelines (e.g., ICH Q3A).[19]

    • Impurity Profiling: Perform impurity profiling on each batch to ensure it meets specifications.[2] Work with the manufacturer to understand and control the synthetic process to minimize impurity formation.[20]

Data Summary: Potential Root Causes and Diagnostic Tools
Potential Root Cause Primary Diagnostic Technique Secondary Technique(s) Impact on Potency
Hygroscopicity Karl Fischer Titration (KFT)Thermogravimetric Analysis (TGA)Reduces potency by adding water weight.
Polymorphism X-Ray Powder Diffraction (XRPD)Differential Scanning Calorimetry (DSC)Affects solubility and dissolution rate.[3][4]
Chemical Impurities HPLC with UV/DAD detectionLC-MS for identificationDirectly lowers the percentage of active API.
Residual Solvents Gas Chromatography (GC-HS)TGAReduces potency by adding solvent weight.
Incorrect Salt Stoichiometry Titration, Ion ChromatographyElemental AnalysisAlters the molecular weight and active fraction.

Part 3: Key Experimental Protocols

These protocols provide a starting point for the essential analyses required to troubleshoot potency variability. Always develop and validate methods specific to your molecule.

Protocol 1: Potency Determination by Titration (Quantification of HCl)
  • Principle: This method quantifies the hydrochloride content by titrating with a standardized base (e.g., NaOH). It serves as a fundamental check on the salt stoichiometry. The Volhard method is another common approach for chloride determination.[21]

  • Procedure:

    • Accurately weigh approximately 150-200 mg of the PPTN HCl batch into a 150 mL beaker.

    • Dissolve the sample in 50 mL of deionized water.

    • Add 2-3 drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the solution with standardized 0.1 N Sodium Hydroxide (NaOH) until the endpoint is reached (a persistent faint pink color).

    • Record the volume of NaOH used.

    • Calculation: % HCl = (V × N × 36.46) / (W × 10) Where:

      • V = Volume of NaOH in mL

      • N = Normality of NaOH solution

      • 36.46 = Molecular weight of HCl

      • W = Weight of PPTN HCl sample in grams

Protocol 2: Characterization of Polymorphism by XRPD
  • Principle: XRPD analysis provides a unique fingerprint for the crystalline structure of the material. Comparing the diffractograms of different batches can instantly reveal polymorphic differences.

  • Procedure:

    • Gently grind a small amount (approx. 50 mg) of the PPTN HCl sample using an agate mortar and pestle to ensure random crystal orientation.

    • Carefully pack the powdered sample into the sample holder, ensuring a flat, even surface level with the holder's rim.

    • Place the sample holder into the X-ray diffractometer.

    • Set up the instrument to scan over a relevant 2-theta (2θ) range (e.g., 2° to 40°), using an appropriate step size and scan speed.

    • Initiate the scan and collect the diffraction data.

    • Analysis: Overlay the XRPD patterns from different batches. Identical patterns indicate the same polymorphic form. Differences in peak positions or the appearance/disappearance of peaks indicate different forms.

Protocol 3: Purity and Impurity Profiling by HPLC
  • Principle: This protocol outlines a general approach for a gradient HPLC method to separate the main API peak from potential impurities.

  • Workflow Diagram:

G A Prepare Mobile Phases (A: 0.1% TFA in Water, B: Acetonitrile) C Equilibrate HPLC System (e.g., C18 column, 30°C) A->C B Prepare Sample (1 mg/mL in 50:50 Water:ACN) D Inject Sample B->D C->D E Run Gradient Program (e.g., 5% to 95% B over 20 min) D->E F Detect at Suitable Wavelength (e.g., 254 nm via DAD) E->F G Integrate Peaks & Calculate % Area Purity F->G

Caption: A typical workflow for HPLC-based purity analysis.

  • Procedure:

    • Sample Preparation: Accurately prepare a stock solution of PPTN HCl at 1.0 mg/mL in a suitable diluent (e.g., 50:50 water/acetonitrile).

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection: Diode Array Detector (DAD) at 254 nm (or λmax of API).

    • Analysis: Inject the sample and integrate all peaks. Calculate the purity by the area percent method: % Purity = (Area of API Peak / Total Area of All Peaks) × 100

References

  • Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

  • Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius. Available at: [Link]

  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Available at: [Link]

  • Liu, Y., et al. (2015). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. PLoS ONE. Available at: [Link]

  • Wikipedia. (n.d.). Hydrochloric acid. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). On-site manufacture of ultra-high-purity hydrochloric acid for semiconductor processing. Google Patents.
  • Adams, G. K., et al. (2020). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical and Translational Science. Available at: [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. JOCPR. Available at: [Link]

  • Pharma.Tips. (2025). Troubleshooting Granulation Issues in Low-Dose API Formulations. Pharma.Tips. Available at: [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. Available at: [Link]

  • European Medicines Agency (EMA). (2000). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. EMA. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Zipfluid. (2026). Safe handling of hidrocloric acid. Zipfluid. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • Royal Society of Chemistry. (2021). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2006). Identifying sources of batch to batch variation in processability. ResearchGate. Available at: [Link]

  • F. G. G. O. M. S. (2018). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing ultra-clean high-purity hydrochloric acid. Google Patents.
  • Dong, X., et al. (2015). Potency Assay Variability Estimation in Practice. Journal of Pharmaceutical Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. NCBI. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. Carl ROTH. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Veeprho. (2025). Effect of Polymorphism Formulations. Veeprho. Available at: [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. Available at: [Link]

  • Japan Salt Industry Center. (n.d.). METHODS FOR SALT ANALYSIS. Japan Salt Industry Center. Available at: [Link]

  • Government of British Columbia. (2017). Hydrochloric Acid Storage and Handling Procedure. Gov.bc.ca. Available at: [Link]

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Validation & Comparative

A Comparative Guide to P2Y Receptor Antagonism: The Precision of PPTN Hydrochloride Versus the Broad-Spectrum Approach of Non-Selective Blockers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and the life sciences, the P2Y family of G protein-coupled receptors (GPCRs) represents a constellation of promising therapeutic targets. These receptors, activated by extracellular nucleotides, are pivotal in a myriad of physiological and pathophysiological processes, including thrombosis, inflammation, and immune responses. Consequently, the development of antagonists for these receptors is a field of intense investigation.

This guide provides an in-depth technical comparison between the highly selective P2Y14 receptor antagonist, PPTN hydrochloride, and non-selective P2Y blockers, exemplified by the well-characterized compound suramin. We will explore their distinct mechanisms of action, compare their efficacy based on available experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their experimental designs.

The P2Y Receptor Family: A Brief Overview

The P2Y receptor family consists of eight distinct subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each with its unique ligand specificity, tissue distribution, and downstream signaling pathways. This diversity allows for fine-tuned regulation of cellular responses. However, it also presents a challenge for therapeutic intervention, as off-target effects can arise from a lack of receptor selectivity.

PPTN Hydrochloride: A Paradigm of Selective P2Y14 Antagonism

PPTN hydrochloride has emerged as a powerful research tool due to its exceptional potency and selectivity for the P2Y14 receptor.

Mechanism of Action: The P2Y14 receptor is primarily activated by UDP-sugars, such as UDP-glucose, which are released from cells during stress or injury. Upon activation, the P2Y14 receptor couples to the Gi/o family of G proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, P2Y14 receptor activation has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including ERK1/2, which is crucial for cellular processes like inflammation and chemotaxis[1][2][3]. PPTN hydrochloride acts as a competitive antagonist at the P2Y14 receptor, blocking the binding of its native ligands and thereby preventing the initiation of this signaling cascade.

Selectivity and Potency: PPTN hydrochloride exhibits a remarkably high affinity for the P2Y14 receptor, with a reported KB value of 434 pM[4][5][6]. Importantly, it shows over 10,000-fold selectivity for P2Y14 over other P2Y receptors, including P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13, at concentrations up to 1 µM[4][5][6][7]. This high degree of selectivity makes PPTN an invaluable tool for dissecting the specific roles of the P2Y14 receptor in complex biological systems.

Non-Selective P2Y Blockers: The Case of Suramin

In contrast to the targeted approach of PPTN, non-selective P2Y blockers like suramin have a broad spectrum of activity across the P2Y receptor family and even extend to P2X receptors.

Mechanism of Action: Suramin is a polysulfonated naphthylurea that acts as a competitive antagonist at multiple P2Y receptors, including P2Y1, P2Y2, P2Y6, and P2Y11[8][9][10]. Due to its broad activity, suramin can simultaneously inhibit signaling through various G protein subtypes:

  • Gq/11-coupled receptors (e.g., P2Y1, P2Y2, P2Y6): Inhibition of these receptors prevents the activation of phospholipase C (PLC), thereby blocking the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium.

  • Gs-coupled receptors (e.g., P2Y11): Blockade of these receptors prevents the stimulation of adenylyl cyclase and the production of cAMP.

  • Gi-coupled receptors (e.g., P2Y12-like): While less characterized for suramin's direct antagonism on all Gi-coupled P2Y receptors, its broad-spectrum nature suggests potential interference with these pathways as well.

Selectivity and Potency: The hallmark of suramin is its lack of selectivity. While it has been used for decades as a P2 receptor antagonist, its potency varies across the different subtypes. For instance, its apparent pA2 value for inhibiting ADP-induced platelet aggregation (mediated by P2Y1 and P2Y12) in washed platelets is 4.6, and its Ki for the P2Y11 receptor is approximately 0.82 µM[10][11]. This broad-spectrum activity can be advantageous in situations where the specific P2Y receptor subtype involved in a pathological process is unknown, but it also carries the significant risk of off-target effects and complicates the interpretation of experimental results.

Comparative Efficacy: Experimental Evidence

In Vitro Efficacy
AssayPPTN HydrochlorideNon-Selective Blockers (Suramin)Key Insights
Receptor Binding Affinity High affinity for P2Y14 (KB = 434 pM)[4][5][6]Variable affinity across P2Y subtypes (e.g., Ki ≈ 0.82 µM for P2Y11)[10]PPTN demonstrates significantly higher potency and selectivity for its target receptor.
Neutrophil Chemotaxis Effectively blocks UDP-glucose-induced chemotaxis of human neutrophils and HL-60 cells[4][12]Can inhibit ATP-induced neutrophil responses, but this is not specific to a single P2Y receptor.PPTN allows for the specific interrogation of the P2Y14 receptor's role in neutrophil migration.
Platelet Aggregation Not expected to have a direct effect on ADP-induced platelet aggregation, which is primarily mediated by P2Y1 and P2Y12 receptors.Inhibits ADP-induced aggregation in washed human platelets (apparent pA2 = 4.6)[11][13]This highlights the differing therapeutic applications, with non-selective blockers having a more direct impact on thrombosis.
In Vivo Efficacy
ModelPPTN HydrochlorideNon-Selective Blockers (Suramin)Key Insights
Inflammation Reduces neutrophil recruitment in mouse models of lung inflammation[14].Demonstrates anti-inflammatory effects in a rat model of acute colitis[9].Both demonstrate anti-inflammatory potential, but through distinct mechanisms and likely affecting different inflammatory pathways due to their receptor targets.
Thrombosis Not a primary target for anti-thrombotic therapy due to its specificity for P2Y14.Can inhibit thrombosis, but its non-selective nature and potential for side effects limit its therapeutic utility in this context.Selective P2Y12 antagonists (e.g., clopidogrel) are the standard of care for anti-platelet therapy, highlighting the importance of receptor selectivity.
In Vivo Dosing (Mouse) Effective at doses around 10 µM for trigeminal administration in rats[7].Effective at doses around 20 mg/kg administered intraperitoneally in mice[15][16].Dosing will vary significantly based on the model and administration route.

Experimental Protocols

To facilitate rigorous and reproducible research, we provide the following detailed protocols for assessing the efficacy of P2Y receptor antagonists.

In Vitro Neutrophil Chemotaxis Assay

This assay is crucial for evaluating the ability of an antagonist to block the migration of neutrophils towards a chemoattractant, such as the P2Y14 agonist UDP-glucose.

Chemotaxis_Workflow cluster_prep Cell Preparation cluster_assay Boyden Chamber Assay cluster_analysis Quantification p1 Isolate human neutrophils from whole blood p2 Resuspend neutrophils in serum-free medium p1->p2 a3 Add neutrophil suspension to upper chamber p2->a3 a1 Add chemoattractant (UDP-glucose) +/- antagonist (PPTN) to lower chamber a2 Place membrane (5 µm pores) over lower chamber a1->a2 a2->a3 a4 Incubate for 1 hour at 37°C a3->a4 q1 Remove non-migrated cells from top of membrane a4->q1 q2 Stain and count migrated cells on the bottom of the membrane q1->q2 q3 Calculate chemotactic index q2->q3

Caption: Workflow for the in vitro neutrophil chemotaxis assay.

Detailed Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Cell Preparation: Resuspend the isolated neutrophils in a serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower wells of a 96-well Boyden chamber, add 29 µL of serum-free medium containing the chemoattractant (e.g., 100 µM UDP-glucose). For antagonist testing, pre-incubate the chemoattractant with varying concentrations of PPTN hydrochloride.

    • Carefully place the 5 µm pore size polycarbonate membrane over the lower wells.

    • Add 50 µL of the neutrophil suspension to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60 minutes.

  • Quantification:

    • After incubation, remove the upper chamber and scrape off the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane using a suitable stain (e.g., Diff-Quik).

    • Count the number of migrated cells in several high-power fields for each well using a light microscope.

    • The chemotactic index can be calculated as the fold increase in migrated cells in the presence of the chemoattractant compared to the medium-only control.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by agonists like ADP. It is particularly relevant for assessing the efficacy of non-selective P2Y blockers.

Platelet_Aggregation_Workflow cluster_prep Platelet Preparation cluster_assay Aggregometry cluster_analysis Data Analysis p1 Collect whole blood in sodium citrate p2 Prepare platelet-rich plasma (PRP) by centrifugation p1->p2 p3 Prepare washed platelets (optional, for mechanistic studies) p2->p3 a1 Pre-warm PRP/washed platelets to 37°C p2->a1 p3->a1 a2 Add antagonist (e.g., suramin) and incubate a1->a2 a3 Add agonist (e.g., ADP) a2->a3 a4 Monitor light transmittance over time a3->a4 q1 Measure maximal aggregation (%) a4->q1 q2 Calculate IC50 for the antagonist q1->q2

Caption: Workflow for the in vitro platelet aggregation assay.

Detailed Methodology:

  • Platelet Preparation:

    • Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 200 x g for 15 minutes at room temperature.

    • For studies with washed platelets, further process the PRP by pelleting the platelets and resuspending them in a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.

  • Aggregometry:

    • Pre-warm the PRP or washed platelet suspension to 37°C in an aggregometer cuvette with a stir bar.

    • Add the non-selective antagonist (e.g., suramin at 50-400 µM for washed platelets) and incubate for a specified time (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a known concentration of an agonist, such as ADP (e.g., 10 µM).

    • Record the change in light transmittance for 5-10 minutes. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis:

    • Determine the maximal percentage of aggregation from the aggregation curve.

    • To determine the IC50 value of the antagonist, perform a dose-response curve with varying concentrations of the inhibitor.

Signaling Pathway Diagrams

The distinct signaling pathways activated by the P2Y14 receptor and those affected by non-selective blockers are visualized below.

P2Y14_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UDP_glucose UDP-glucose P2Y14 P2Y14 Receptor UDP_glucose->P2Y14 activates PPTN PPTN hydrochloride PPTN->P2Y14 inhibits Gi Gi Protein P2Y14->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP_decrease MAPK MAPK Pathway (ERK1/2) Response Cellular Response (e.g., Chemotaxis) cAMP_decrease->MAPK modulates

Caption: P2Y14 receptor signaling pathway and its inhibition by PPTN hydrochloride.

NonSelective_Blockade cluster_membrane Cell Membrane cluster_P2Y_receptors Multiple P2Y Receptors cluster_cytoplasm Cytoplasm Suramin Suramin P2Y1 P2Y1 (Gq) Suramin->P2Y1 inhibits P2Y2 P2Y2 (Gq) Suramin->P2Y2 inhibits P2Y6 P2Y6 (Gq) Suramin->P2Y6 inhibits P2Y11 P2Y11 (Gs/Gq) Suramin->P2Y11 inhibits P2Y12 P2Y12 (Gi) Suramin->P2Y12 inhibits PLC PLC Activation↓ P2Y1->PLC P2Y2->PLC P2Y6->PLC AC_stim Adenylyl Cyclase Stimulation↓ P2Y11->AC_stim AC_inhib Adenylyl Cyclase Inhibition Blocked P2Y12->AC_inhib Ca2 [Ca2+]i Mobilization↓ PLC->Ca2 Response Broad Cellular Responses Inhibited Ca2->Response AC_stim->Response AC_inhib->Response

Caption: Broad-spectrum inhibition of multiple P2Y receptor signaling pathways by suramin.

Conclusion: Choosing the Right Tool for the Job

The choice between a highly selective antagonist like PPTN hydrochloride and a non-selective blocker such as suramin is fundamentally dependent on the research question at hand.

  • PPTN hydrochloride is the tool of choice for elucidating the specific physiological and pathological roles of the P2Y14 receptor. Its precision allows for clear, interpretable results, minimizing the confounding variables of off-target effects. This makes it ideal for target validation and mechanistic studies in areas such as inflammation and immunology.

  • Non-selective P2Y blockers like suramin, while lacking specificity, can be useful in initial screening studies to determine if the P2Y receptor family as a whole is involved in a particular biological process. However, any findings must be interpreted with caution and should ideally be followed up with more selective antagonists to identify the specific receptor subtype(s) responsible for the observed effects.

As our understanding of the P2Y receptor family continues to grow, the development and application of highly selective pharmacological tools like PPTN hydrochloride will be paramount in translating basic research into novel and effective therapeutics.

References

  • NIH Technology Transfer. (2022, November 30). PPTN as a Selective P2Y14 Receptor Antagonist for the Discovery of Treatments of Inflammatory Disorders. Retrieved from [Link]

  • Van Kolen, K., & Slegers, H. (2006). Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks. Purinergic Signalling, 2(3), 451–469.
  • Mamedova, L., et al. (2008). UDP-glucose promotes chemotaxis and RhoA activation in human neutrophils. American Journal of Physiology-Cell Physiology, 295(2), C435-C443.
  • Abbracchio, M. P., et al. (2006). International Union of Pharmacology LVIII: update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological Reviews, 58(3), 281-341.
  • Gülpınar, M. A., et al. (2021). Suramin Exerts an Ameliorative Effect on Acetic Acid-Induced Acute Colitis in Rats by Demonstrating Potent Antioxidant and Anti-Inflammatory Properties. Pharmaceuticals, 14(9), 890.
  • Savi, P., et al. (2001). The P2Y12 receptor is a key player in platelet activation.
  • Hourani, S. M., & Hall, D. A. (1992). Effects of the P2-purinoceptor antagonist, suramin, on human platelet aggregation induced by adenosine 5'-diphosphate. British Journal of Pharmacology, 105(3), 513–517.
  • Fricks, I. P., et al. (2009). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica, 195(1), 9-19.
  • Hourani, S. M., & Hall, D. A. (1992). Effects of the P2-purinoceptor antagonist, suramin, on human platelet aggregation induced by adenosine 5'-diphosphate. British journal of pharmacology, 105(3), 513–517.
  • QIAGEN. P2Y Purinergic Receptor Signaling Pathway. Retrieved from [Link]

  • PLOS Neglected Tropical Diseases. (2021). Retraction: In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis. PLOS Neglected Tropical Diseases, 15(11), e0009969.
  • Sunden, F., et al. (2023).
  • Fricks, I. P. (2008). Molecular pharmacology and function of the P2Y14 receptor.
  • Ghosh, S., et al. (2020). RETRACTED: In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis. PLOS Neglected Tropical Diseases, 14(8), e0008575.
  • National Center for Biotechnology Information. Gene Result P2RY2 purinergic receptor P2Y2 [ (human)]. Retrieved from [Link]

  • Das, T., et al. (2018). Inhibition of ADP induced washed platelet aggregation by NEGp.
  • News-Medical. (2019, July 23). An Introduction to P2X and P2Y Receptors. Retrieved from [Link]

  • Varma, S. R., et al. (2019).
  • Communi, D., et al. (1999). Pharmacological characterization of the human P2Y11 receptor. British Journal of Pharmacology, 128(6), 1199–1206.
  • Charles River Laboratories. Neutrophil Chemotaxis Assay. Retrieved from [Link]

  • Kenny, M. (2021, July 1). Re: Is is possible to activate human platelets while preventing aggregation?
  • Burnstock, G., & Verkhratsky, A. (2014). P2X and P2Y Receptors—Role in the Pathophysiology of the Nervous System. International Journal of Molecular Sciences, 15(12), 23672–23704.
  • Campos-Bedolla, P., et al. (2021). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Purinergic Signalling, 17(4), 557-567.
  • Ghosh, S., et al. (2020). In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis. PLOS Neglected Tropical Diseases, 14(8), e0008575.
  • Yang, K., et al. (2022, August 3). Rapid Neutrophil Chemotaxis Analysis by All-on-chip Method | Protocol Preview. JoVE.
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Technical Guide: Validating PPTN Selectivity via P2Y14 Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of confirming PPTN selectivity using P2Y14 knockout models. It is structured to serve as a rigorous experimental manual for researchers and drug development professionals.

Executive Summary: The Gold Standard for P2Y14 Interrogation

The P2Y14 receptor (P2Y14R) is a critical G-protein coupled receptor (GPCR) implicated in immune mobilization, inflammation, and pain processing. Unlike other P2Y subtypes activated by ATP/ADP, P2Y14 is uniquely activated by UDP-sugars (UDP-glucose, UDP-galactose).

PPTN (4-(4-(Piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid) has emerged as the preeminent high-affinity antagonist for P2Y14. However, in the rigorous landscape of GPCR pharmacology, chemical affinity alone is insufficient proof of target engagement. "Off-target" effects can confound data, making genetic validation —specifically the use of P2Y14 knockout (KO) models—a mandatory step for confirming pharmacological selectivity.

This guide outlines the comparative performance of PPTN and details a self-validating experimental workflow to confirm its selectivity using KO systems.

Comparative Analysis: PPTN vs. Emerging Alternatives

While PPTN is the established chemical probe, researchers must understand its position relative to other pharmacological tools.

Table 1: Pharmacological Profile of PPTN vs. Alternatives
FeaturePPTN (Benchmark) Compound II-3 (Emerging) Suramin (Broad Spectrum)
Mechanism Competitive AntagonistCompetitive AntagonistNon-selective P2 antagonist
Target Human/Mouse P2Y14Human/Mouse P2Y14P2Y1, P2Y2, P2Y12, etc.
Affinity (

/

)
~434 pM (

) / 2.0 nM (

)
1.2 nM (

)
> 100 µM (Weak/Inactive at P2Y14)
Selectivity >10,000-fold vs. other P2YHighLow (Promiscuous)
Physiochemical Zwitterionic; Limited oral bioavailabilityImproved solubility/bioavailabilityHigh solubility; Poor membrane perm.
Primary Use In vitro / Ex vivo Validation In vivo therapeutic leadsHistorical reference (Obsolete for P2Y14)

Expert Insight: While "Compound II-3" (an N-acyl tryptophan derivative) shows promise for in vivo pharmacokinetics, PPTN remains the reference standard for mechanistic validation due to its extensive characterization and sub-nanomolar affinity. Suramin should be avoided for P2Y14 studies due to lack of potency.

The Core Directive: Self-Validating Knockout Strategy

To scientifically confirm that a biological effect is mediated by P2Y14 and that PPTN is acting solely on this receptor, you must employ a "Null Result" strategy using KO models.

The Logic of Validation
  • WT + Agonist (UDP-Glc): Strong Signal (Positive Control).

  • WT + Agonist + PPTN: Signal Abrogated (Demonstrates Potency).

  • KO + Agonist: No Signal (Confirms Ligand Specificity).

  • KO + Agonist + PPTN: No Signal (Confirms PPTN Selectivity —absence of off-target inhibition).

Experimental Workflow Diagram

The following diagram illustrates the parallel processing required for rigorous validation.

ValidationWorkflow cluster_WT Wild Type (WT) System cluster_KO Knockout (KO) System Start Experimental Design WT_Cells WT P2Y14 Expressing Cells Start->WT_Cells KO_Cells P2Y14 (-/-) Cells Start->KO_Cells WT_Treat Pre-treat with PPTN (10 nM) WT_Cells->WT_Treat  Verifies Potency WT_Agonist Add UDP-Glucose (10 µM) WT_Result Result: Signal Inhibition WT_Agonist->WT_Result  Verifies Potency WT_Treat->WT_Agonist  Verifies Potency Conclusion VALIDATION CONFIRMED (Effect is P2Y14-mediated) WT_Result->Conclusion KO_Treat Pre-treat with PPTN (10 nM) KO_Cells->KO_Treat  Verifies Selectivity KO_Agonist Add UDP-Glucose (10 µM) KO_Result Result: NO Signal Change KO_Agonist->KO_Result  Verifies Selectivity KO_Treat->KO_Agonist  Verifies Selectivity KO_Result->Conclusion

Figure 1: Parallel experimental workflow for validating PPTN selectivity using WT and KO models.

P2Y14 Signaling & PPTN Mechanism

Understanding the signaling pathway is crucial for selecting the correct assay readout. P2Y14 couples primarily to


 proteins .
  • Primary Pathway: Inhibition of Adenylyl Cyclase

    
     Decrease in cAMP.
    
  • Secondary Pathway: Release of

    
     subunits 
    
    
    
    Activation of PLC
    
    
    Calcium Mobilization (cell-type dependent).

SignalingPathway cluster_Membrane Cell Membrane UDP_G UDP-Glucose (Agonist) P2Y14 P2Y14 Receptor (GPCR) UDP_G->P2Y14 Activates PPTN PPTN (Antagonist) PPTN->P2Y14 Blocks Gi Gi/o Protein P2Y14->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits (-) PLC PLC (Phospholipase C) Gi->PLC Gβγ Subunit cAMP cAMP Levels AC->cAMP Decreases Ca Intracellular Calcium (Ca2+) PLC->Ca Mobilizes Chemo Chemotaxis / Migration cAMP->Chemo Regulation Ca->Chemo Promotes

Figure 2: P2Y14 signaling cascade showing points of agonist activation and PPTN inhibition.

Detailed Experimental Protocols

Protocol A: Calcium Mobilization Assay (High-Throughput)

This assay is preferred for rapid screening of PPTN potency (


) and confirming lack of response in KO cells.

Materials:

  • Cells: P2Y14-expressing cells (e.g., HL-60, neutrophils) and P2Y14-/- controls.[1][2]

  • Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Probenecid 2.5 mM if using CHO cells to prevent dye leakage).

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells and wash twice in assay buffer. Resuspend at

    
     cells/mL.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (2-4 µM) for 30–45 minutes at 37°C in the dark.

  • Washing: Wash cells twice to remove extracellular dye. Resuspend in assay buffer.

  • Plating: Seed cells into a 96-well black-wall/clear-bottom plate (

    
     cells/well).
    
  • Baseline Measurement: Measure fluorescence (Ex/Em: 494/516 nm) for 30 seconds to establish baseline.

  • Antagonist Pre-treatment: Add PPTN (concentration range: 0.1 nM – 1 µM) or Vehicle (DMSO) to wells. Incubate for 15–30 minutes at room temperature.

  • Agonist Challenge: Inject UDP-glucose (EC80 concentration, typically 10-100 µM) .

  • Data Acquisition: Monitor fluorescence kinetics for 120–180 seconds.

Validation Criteria:

  • WT: Dose-dependent reduction of Calcium peak by PPTN (

    
     nM).
    
  • KO: No Calcium peak upon UDP-glucose injection. PPTN addition should not alter the flat baseline (confirms no off-target Ca2+ modulation).

Protocol B: Neutrophil Chemotaxis Assay (Functional)

This assay validates the physiological relevance of PPTN inhibition.

Materials:

  • Chamber: Transwell system (3 µm or 5 µm pore size) or Boyden chamber.

  • Chemoattractant: UDP-glucose (100 µM). Positive control: fMLP (100 nM).

Step-by-Step Methodology:

  • Preparation: Isolate neutrophils from WT and P2Y14-/- mice bone marrow or blood.

  • Pre-incubation: Incubate neutrophils (

    
     cells/mL) with PPTN (100 nM)  or Vehicle for 20 minutes.
    
  • Chamber Setup:

    • Lower Chamber: Add assay buffer +/- UDP-glucose (100 µM) or fMLP (100 nM).

    • Upper Chamber: Add neutrophil suspension.

  • Migration: Incubate for 60–90 minutes at 37°C / 5% CO2.

  • Quantification: Count migrated cells in the lower chamber using flow cytometry or ATP-luminescence.

Validation Criteria:

  • WT: UDP-glucose induces ~2-3 fold migration over buffer. PPTN completely abolishes this migration.

  • KO: UDP-glucose induces zero migration (comparable to buffer).

  • Specificity Check: fMLP-induced migration should remain intact in both WT and KO, and should not be inhibited by PPTN (proving PPTN does not impair general cell motility).

References

  • Barrett, M. O., et al. (2013).[3] "A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils."[1][2][3] Molecular Pharmacology, 84(1), 41–49.[3] Link

  • Gauthier, J. Y., et al. (2011).[1] "The identification of potent, selective, and orally bioavailable P2Y14 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 21(10), 2836-2839. Link

  • Lazarowski, E. R., & Harden, T. K. (2015). "UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation." Molecular Pharmacology, 88(1), 151-160. Link

  • Battistone, M. A., et al. (2020).[4][5] "Pro-inflammatory P2Y14 receptor inhibition protects against ischemic acute kidney injury in mice."[5] Journal of Clinical Investigation, 130(7), 3734-3749. Link

  • Karcz, T. P., et al. (2021).[3] "UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia."[3] Journal of Clinical Investigation, 131(7), e140709. Link

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Comparative Profiling of P2Y14 Receptor Modulation: PPTN HCl vs. UDP-Glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between PPTN HCl , a highly selective synthetic antagonist, and UDP-glucose , the endogenous agonist, acting at the P2Y14 receptor (P2Y14R).[1][2] Designed for researchers in immunopharmacology and structural biology, this analysis focuses on binding kinetics, mechanistic differentiation, and experimental validation protocols.

While UDP-glucose drives P2Y14-mediated chemotaxis and inflammation via


 signaling, PPTN HCl serves as the primary pharmacological tool to silence this pathway with sub-nanomolar affinity (

pM), exhibiting >10,000-fold selectivity over other P2Y subtypes.
Mechanistic Architecture: Agonism vs. Antagonism

The P2Y14 receptor is a G-protein-coupled receptor (GPCR) historically implicated in immune cell mobilization (neutrophils, eosinophils). Understanding the structural interplay between its agonist and antagonist is critical for assay design.

UDP-Glucose (The Endogenous Agonist) [3][4][5]
  • Mode of Action: Orthosteric Agonist.

  • Binding Dynamics: Recent structural modeling suggests a bipartite binding pocket . The nucleotide moiety (UDP) occupies a positively charged sub-pocket deep within the transmembrane bundle, while the glucose moiety resides in a neutral extracellular vestibule.[6] This dual-occupancy triggers the conformational change required to activate the

    
     protein complex.
    
  • Physiological Outcome: Activation leads to the inhibition of adenylyl cyclase (decreasing cAMP) and mobilization of intracellular calcium (in specific cell types or chimeric expression systems), driving chemotaxis.

PPTN HCl (The Synthetic Antagonist) [7][8]
  • Chemical Identity: 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride.[8][9]

  • Mode of Action: Competitive Antagonist.

  • Binding Dynamics: PPTN binds with high affinity to the P2Y14R, sterically occluding the orthosteric site. Schild analyses confirm that PPTN competes directly with UDP-glucose, shifting the agonist concentration-response curve to the right without suppressing the maximal response (at overcoming concentrations).[2]

  • Key Advantage: Unlike non-selective purinergic blockers (e.g., suramin), PPTN displays negligible affinity for P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors.

Quantitative Performance Matrix

The following data summarizes the binding and functional parameters derived from standard pharmacological assays (e.g., cAMP inhibition in C6 glioma cells or Calcium flux in CHO cells).

ParameterPPTN HCl (Antagonist) UDP-Glucose (Agonist) Metric Significance
Primary Metric

= 0.434 nM
(434 pM)

= 10 – 50 nM
PPTN is ~20-100x more potent in affinity than the agonist's functional potency.
Selectivity >10,000-fold vs. other P2YRsLow (activates P2Y14; UDP moiety interacts with P2Y6)PPTN is the gold standard for proving P2Y14 specificity.
Mechanism Competitive Inhibition

Pathway Activation
PPTN induces a parallel rightward shift in UDP-G dose-response curves.[2]
Solubility DMSO (up to 100 mM)Water / BufferPPTN requires organic solvent stock; UDP-G is aqueous soluble.

Note on Data: The


 value for PPTN is derived from Schild analysis of cAMP inhibition.[2][4] The 

for UDP-glucose varies by cell line and receptor reserve but consistently falls in the low nanomolar range.
P2Y14 Signaling Pathway Visualization

The diagram below illustrates the


-coupled signaling cascade activated by UDP-glucose and blocked by PPTN.

P2Y14_Pathway UDP_G UDP-Glucose (Agonist) P2Y14 P2Y14 Receptor (GPCR) UDP_G->P2Y14 Activates PPTN PPTN HCl (Antagonist) PPTN->P2Y14 Blocks Gi Gi/o Protein P2Y14->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production Chemotaxis Chemotaxis / Inflammation cAMP->Chemotaxis Modulation

Figure 1: P2Y14 signaling pathway.[1][3][7][8][10][11] UDP-glucose activates the receptor to inhibit Adenylyl Cyclase via Gi/o. PPTN competitively blocks this interaction.

Experimental Protocol: Functional Antagonism Assay (cAMP)

To validate the binding affinity of PPTN against UDP-glucose, a Schild Analysis using a cAMP inhibition assay is recommended. Since P2Y14 is


-coupled, agonist activity is measured by the reduction of forskolin-stimulated cAMP.
Protocol Overview
  • Objective: Determine the

    
     of PPTN by measuring the shift in UDP-glucose 
    
    
    
    .
  • Cell Line: CHO-K1 or C6 Glioma stably expressing human P2Y14.

  • Detection: HTRF (Homogeneous Time Resolved Fluorescence) or TR-FRET cAMP kit.

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest P2Y14-expressing cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

    • Note: IBMX is crucial to inhibit phosphodiesterase activity, preventing cAMP degradation.

    • Plate cells (e.g., 2,000 cells/well) in a 384-well low-volume plate.

  • Antagonist Pre-Incubation (Crucial Step):

    • Prepare serial dilutions of PPTN HCl in assay buffer.

    • Add PPTN to cells 15–30 minutes prior to agonist addition.

    • Reasoning: This allows the antagonist to reach equilibrium occupancy at the receptor before competition begins.

  • Agonist Stimulation:

    • Prepare serial dilutions of UDP-glucose (range: 0.1 nM to 10

      
      M).
      
    • Add UDP-glucose + Forskolin (final conc. 1–10

      
      M) to the wells.
      
    • Note: Forskolin stimulates adenylyl cyclase to raise cAMP baseline; UDP-glucose will inhibit this rise.

  • Incubation & Lysis:

    • Incubate for 30–45 minutes at room temperature.

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.

    • Incubate for 1 hour.

  • Data Analysis (Schild Plot):

    • Measure FRET signal (665 nm / 620 nm ratio).

    • Plot UDP-glucose dose-response curves for each concentration of PPTN.

    • Calculate the Dose Ratio (DR) =

      
      .
      
    • Plot

      
       vs. 
      
      
      
      . The X-intercept gives the
      
      
      .
Assay Workflow Visualization

Assay_Workflow Step1 Step 1: Plate Cells (+IBMX) Step2 Step 2: Add PPTN HCl (Wait 15m) Step1->Step2 Equilibrate Step3 Step 3: Add UDP-Glucose + Forskolin Step2->Step3 Compete Step4 Step 4: HTRF Detection (Lysis) Step3->Step4 30-45 min Step5 Step 5: Schild Analysis (Calc KB) Step4->Step5 Data Fit

Figure 2: Workflow for cAMP inhibition assay to determine PPTN binding affinity.

References
  • Gauthier, J. Y., et al. (2011). The identification of 4,7-disubstituted 2-naphthoic acid derivatives as potent and selective antagonists of the human P2Y14 receptor.[2] Bioorganic & Medicinal Chemistry Letters.[9]

  • Barrett, M. O., et al. (2013). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils.[2] Molecular Pharmacology.

  • Lazarowski, E. R., & Harden, T. K. (2015). UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation.[11] Molecular Pharmacology.

  • Tocris Bioscience. (n.d.). PPTN hydrochloride Product Information.[7][9][12][13]

  • Jacobson, K. A., et al. (2024).[3] Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation.[5] ACS Pharmacology & Translational Science.

Sources

Evaluating Off-Target Effects of PPTN Hydrochloride in GPCR Screens

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals Focus: Purinergic Signaling, GPCR Selectivity, Chemical Probe Validation

Introduction: The Selectivity Challenge in Purinergic Signaling

The P2Y receptor family (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14) represents a complex signaling network activated by extracellular nucleotides and nucleotide sugars.[1] In this crowded landscape, distinguishing the specific physiological contribution of the P2Y14 receptor —activated by UDP-glucose and UDP-galactose—requires chemical probes with exceptional selectivity.

PPTN Hydrochloride (4,7-disubstituted 2-naphthoic acid derivative) has emerged as the gold-standard high-affinity antagonist for P2Y14. Unlike historical non-selective purinergic antagonists (e.g., Suramin, PPADS), PPTN offers a precision tool to dissect P2Y14-mediated immune and inflammatory responses.

This guide provides a technical framework for evaluating the off-target effects of PPTN hydrochloride, comparing it against alternative pharmacological tools, and detailing the experimental protocols required to validate its selectivity in your specific GPCR assays.

Product Profile & Mechanism of Action

PPTN Hydrochloride functions as a competitive antagonist at the P2Y14 receptor.[2] It binds to the orthosteric site, preventing the endogenous agonist (UDP-glucose) from inducing the conformational change required to activate the G


i/o protein complex.
Mechanistic Pathway

P2Y14 is canonically coupled to G


i/o proteins.[3] Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.[3] PPTN blocks this inhibition, restoring cAMP levels in the presence of agonist.

P2Y14_Signaling Agonist UDP-Glucose (Endogenous Agonist) Receptor P2Y14 Receptor (GPCR) Agonist->Receptor Activates PPTN PPTN HCl (Antagonist) PPTN->Receptor Blocks G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Inhibits (-) cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP conversion ATP ATP Effect Chemotaxis / Inflammation cAMP->Effect Modulates

Figure 1: P2Y14 Signaling Pathway.[1][4][5] PPTN competitively blocks the receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase.[2]

Comparative Analysis: PPTN vs. Alternatives

When designing a screen, it is critical to understand why PPTN is preferred over other purinergic antagonists. The table below compares PPTN with broad-spectrum antagonists and other specific P2Y14 tools.

Table 1: Comparative Profile of P2Y Antagonists[7]
FeaturePPTN Hydrochloride Suramin / PPADS MRS4833
Primary Target P2Y14 Non-selective P2/P2YP2Y14
Mechanism Competitive AntagonistNon-selective blockerCompetitive Antagonist
Affinity (

)
0.434 nM (High)> 10 µM (Low)~10-50 nM
Selectivity Profile >10,000-fold vs. other P2YBlocks P2Y1, P2Y2, P2Y12, P2XSelective (Lower affinity than PPTN)
Primary Use Highly specific chemical probeHistorical broad blockadeAlternative structural scaffold
Off-Target Risks Minimal (Clean at 10 µM)High (Multiple GPCRs/Channels)Low

Key Insight: While Suramin is often used in early exploratory work, its lack of selectivity makes it unsuitable for defining P2Y14-specific biology. PPTN provides the necessary resolution to distinguish P2Y14 activity from the closely related P2Y12 or P2Y13 receptors, which are also Gi-coupled.

Experimental Validation of Selectivity

To validate PPTN in your specific assay system, you must demonstrate that it inhibits P2Y14 without affecting other co-expressed GPCRs. The following protocols outline how to assess this using cAMP (the primary signal) and Calcium Flux (a common screening readout).

Workflow: Selectivity Screening

Screening_Workflow Start Cell Preparation Split Split into Parallel Assays Start->Split P2Y14_Cells P2Y14 Expressing Cells Split->P2Y14_Cells Panel_Cells Panel: P2Y1, P2Y12, P2Y6 Split->Panel_Cells Incubate_PPTN Pre-incubate PPTN (0.1 nM - 10 µM) P2Y14_Cells->Incubate_PPTN Agonist_1 Add UDP-Glucose (EC80 Concentration) Incubate_PPTN->Agonist_1 Readout_1 Measure cAMP Recovery (Expect: Dose-dependent reversal) Agonist_1->Readout_1 Incubate_PPTN_2 Pre-incubate PPTN (High Conc: 10 µM) Panel_Cells->Incubate_PPTN_2 Agonist_2 Add Specific Agonists (ADP, UDP, UTP) Incubate_PPTN_2->Agonist_2 Readout_2 Measure Native Signal (Expect: NO Inhibition) Agonist_2->Readout_2

Figure 2: Dual-path workflow to validate potency (Path 1) and selectivity (Path 2).

Protocol 1: cAMP Inhibition Assay (Gi-Coupled)

This is the most physiologically relevant assay for P2Y14.

Objective: Measure the ability of PPTN to reverse UDP-glucose-mediated inhibition of cAMP.

  • Cell Prep: Use CHO or HEK293 cells stably expressing human P2Y14.[3]

  • Seeding: Plate cells in 384-well plates (e.g., 5,000 cells/well) in low-serum media.

  • Compound Treatment:

    • Add PPTN Hydrochloride (serial dilution, start at 10 µM) to cells.

    • Incubate for 15–30 minutes at 37°C.

  • Stimulation:

    • Prepare a mix of Forskolin (10 µM final) and UDP-Glucose (EC80 concentration, typically ~1 µM).

    • Note: Forskolin raises cAMP; UDP-Glucose (via P2Y14) lowers it. PPTN should restore the Forskolin signal.

  • Detection: Add cAMP detection reagents (e.g., HTRF or GloSensor) and read after 30–60 minutes.

  • Data Analysis: Plot % Reversal of UDP-Glucose inhibition vs. log[PPTN].

Protocol 2: Calcium Flux Selectivity Screen

Used to check off-target effects on Gq-coupled receptors (P2Y1, P2Y2, P2Y6).

Objective: Confirm PPTN (at high concentration) does not block calcium mobilization in cells expressing other P2Y subtypes.

  • Dye Loading: Load cells (e.g., P2Y1-expressing 1321N1 cells) with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) for 45 minutes.

  • Baseline: Measure baseline fluorescence on a kinetic plate reader (e.g., FLIPR).

  • Antagonist Addition: Inject PPTN (10 µM) . Monitor for 5 minutes.

    • Success Criteria: No change in baseline (no agonist activity).

  • Agonist Challenge: Inject the specific agonist for the off-target receptor (e.g., ADP for P2Y1).

    • Success Criteria: Full calcium signal observed (no antagonist activity).

  • Positive Control: Run a parallel well with a known antagonist for that receptor (e.g., MRS2179 for P2Y1) to ensure the assay is working.

Data Presentation: Selectivity Matrix

The following table summarizes the expected performance of PPTN in a comprehensive GPCR screen. These values serve as the benchmark for quality control.

Table 2: PPTN Selectivity Profile (Ki Values)
Receptor SubtypeAgonist UsedCouplingPPTN Ki / IC50 Interpretation
P2Y14 UDP-Glucose Gi/o 0.434 nM Potent Antagonism
P2Y1ADPGq> 10,000 nMInactive
P2Y2UTP / ATPGq> 10,000 nMInactive
P2Y4UTPGq> 10,000 nMInactive
P2Y6UDPGq> 10,000 nMInactive
P2Y11ATPGs/Gq> 10,000 nMInactive
P2Y12ADPGi> 10,000 nMInactive
P2Y13ADPGi> 10,000 nMInactive

Data derived from Barrett et al. (2013).[4] PPTN shows no significant activity at other P2Y receptors at concentrations up to 10 µM.

References

  • Barrett, M. O., et al. (2013).[2][4] "A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose-Stimulated Chemotaxis of Human Neutrophils."[2][6] Molecular Pharmacology, 84(1), 41-49.[2][4]

  • Jacobson, K. A., et al. (2012). "Structure-Activity Relationship of P2Y14 Receptor Antagonists." Journal of Medicinal Chemistry.
  • Abbracchio, M. P., et al. (2006). "International Union of Pharmacology LVIII: Update on the P2Y G Protein-Coupled Nucleotide Receptors." Pharmacological Reviews, 58(3), 281-341.

  • Gauthier, J. Y., et al. (2011).[2] "The identification of potent, selective, and orally bioavailable antagonists of the P2Y14 receptor." Bioorganic & Medicinal Chemistry Letters, 21(10), 2836-2839. (Original synthesis description).

Sources

PPTN Hydrochloride: Performance Guide in Sterile Inflammation Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PPTN hydrochloride (4,7-disubstituted 2-naphthoic acid derivative) stands as the current "gold standard" pharmacological probe for the P2Y14 receptor (P2Y14R). Unlike broad-spectrum purinergic antagonists (e.g., Suramin, PPADS) that promiscuously inhibit P2Y2, P2Y6, and P2Y12, PPTN exhibits >10,000-fold selectivity for P2Y14 with sub-nanomolar affinity (


 pM).

This guide critically analyzes PPTN's performance in sterile inflammation—specifically Ischemic Acute Kidney Injury (AKI) and Airway Neutrophilia —where it functions by intercepting the UDP-Glucose/P2Y14R damage signaling axis.

Mechanistic Foundation: The UDP-Glucose/P2Y14 Axis

Sterile inflammation is often driven by Damage-Associated Molecular Patterns (DAMPs) released from necrotic cells. UDP-glucose is a critical DAMP that activates P2Y14R on immune and epithelial cells, triggering chemotactic cascades.

Signaling Pathway Diagram

The following diagram illustrates how PPTN blocks the proinflammatory loop initiated by tissue damage.

P2Y14_Signaling Damage Tissue Injury (Ischemia/Toxin) UDPG Extracellular UDP-Glucose Release Damage->UDPG Release P2Y14 P2Y14 Receptor (Intercalated Cells/Neutrophils) UDPG->P2Y14 Agonist Binding Gi Gi/o Protein Activation P2Y14->Gi PPTN PPTN HCl (Antagonist) PPTN->P2Y14 Blockade AC Adenylyl Cyclase Inhibition Gi->AC MAPK MAPK/ERK Phosphorylation Gi->MAPK Chemo Chemokine Release (CXCL1, CXCL2) MAPK->Chemo Transcription Neutro Neutrophil Recruitment Chemo->Neutro Chemotaxis

Caption: PPTN intercepts the sterile inflammation loop by blocking UDP-glucose binding, preventing chemokine synthesis and neutrophil influx.[1]

Comparative Performance Analysis

PPTN vs. Alternatives

In drug development and basic research, specificity is paramount to ruling out off-target effects (e.g., P2Y2-mediated vasodilation).

FeaturePPTN Hydrochloride Suramin / PPADS Genetic Knockout (P2Y14 -/-)
Primary Target P2Y14 (Selective)Broad P2Y / P2XP2Y14 (Total ablation)
Affinity (

/

)
0.43 nM >10 µM (Low affinity)N/A
Selectivity >10,000-fold vs P2Y1/2/4/6/12Non-selectiveAbsolute
In Vivo Utility High (Bioavailable via IP/SC)Poor (Toxic, promiscuous)High (Developmental compensation possible)
Key Limitation Solubility (requires DMSO)Off-target toxicityTime/Cost to generate

Key Insight: PPTN replicates the protective phenotype of P2Y14 knockout mice in AKI models, validating it as a faithful pharmacological proxy for the receptor [1].

Performance in Sterile Inflammation Models[3]

Model A: Ischemic Acute Kidney Injury (AKI)

Context: Ischemia-reperfusion injury (IRI) causes massive release of UDP-glucose. P2Y14 receptors on renal intercalated cells detect this signal and recruit neutrophils, worsening injury.

Experimental Data Summary (Based on Battistone et al. [1])
  • Dosing Regimen: 4.55 mg/kg/day (Continuous infusion via osmotic minipump) or single bolus.[2]

  • Duration: 24–48 hours post-surgery.[2][3]

Readout MetricVehicle ControlPPTN TreatedPerformance Impact
Plasma Creatinine High (Severe dysfunction)Significantly Reduced ~50% Protection
Kidney Neutrophils High InfiltrationSignificantly Reduced Blocks recruitment
Chemokines (Cxcl2) UpregulatedBlunted Anti-inflammatory
Tubular Necrosis ExtensivePreserved Tissue protection
Model B: Airway Inflammation (Neutrophil Chemotaxis)

Context: Direct instillation of UDP-glucose into the lung provokes neutrophil migration.

  • Protocol: Intratracheal administration of UDP-glucose.

  • PPTN Effect: Co-administration of PPTN almost completely abolishes UDP-glucose-induced neutrophil accumulation in Bronchoalveolar Lavage Fluid (BALF) [2].

Detailed Experimental Protocols

Protocol 1: Preparation of PPTN for In Vivo Use

PPTN is hydrophobic. Proper formulation is critical for bioavailability.

  • Stock Solution: Dissolve PPTN HCl in 100% DMSO to a concentration of 50 mM . Store at -20°C.

  • Working Solution (Injection/Pump):

    • Dilute stock into a vehicle mixture of DMSO / PEG-400 / Saline .

    • Recommended ratio: 5% DMSO : 40% PEG-400 : 55% Saline.

    • Note: Add saline last and slowly to prevent precipitation. Sonicate if necessary.

Protocol 2: Ischemia-Reperfusion Injury (AKI) Workflow

This protocol validates PPTN efficacy in preventing renal damage.

AKI_Protocol cluster_0 Pre-Treatment cluster_1 Induction (Day 0) cluster_2 Analysis (Day 1-2) Step1 Pump Implantation (-24h) (4.55 mg/kg/day PPTN) Step2 Unilateral/Bilateral Ischemia (20-30 min) Clamp Renal Pedicle Step1->Step2 Step3 Reperfusion Remove Clamp Step2->Step3 Step4 Sacrifice & Sample Collection Step3->Step4 Step5 Readouts: 1. Plasma Creatinine 2. FACS (Neutrophils) 3. qPCR (Cxcl1/2) Step4->Step5

Caption: Workflow for evaluating PPTN efficacy in murine renal ischemia-reperfusion injury.

Step-by-Step Methodology:

  • Anesthesia: Anesthetize mice (C57BL/6, male, 8-10 weeks) using isoflurane.

  • Drug Administration: Implant osmotic minipump (SC) delivering PPTN (4.55 mg/kg/day) 24 hours prior to surgery to ensure steady-state plasma levels. Alternatively, administer IP bolus (10-50 mg/kg) 1 hour pre-surgery.

  • Surgery: Perform flank incision. Expose kidney and clamp renal pedicle with non-traumatic microvascular clamp for 22-30 minutes (time is strain/temperature dependent).

  • Reperfusion: Remove clamp, verify return of blood flow (kidney turns pink), and suture.

  • Harvest: At 24h or 48h post-reperfusion, collect blood for creatinine and kidneys for histology/flow cytometry.

Troubleshooting & Optimization

  • Solubility Issues: If PPTN precipitates upon dilution in saline, increase PEG-400 concentration up to 50% or use 10% cyclodextrin (HP-β-CD) as a carrier.

  • Dose Response: For acute bolus injections (IP), higher doses (up to 50 mg/kg) may be required compared to continuous infusion due to half-life clearance.

  • Control Groups: Always include a Vehicle + Ischemia group and a Sham + PPTN group. The latter ensures PPTN itself is not nephrotoxic (it is generally well-tolerated).

References

  • Battistone, M. A., et al. (2020). "Proinflammatory P2Y14 receptor inhibition protects against ischemic acute kidney injury in mice." Journal of Clinical Investigation, 130(7), 3734-3749.[4] [4]

  • Barrett, M. O., et al. (2013). "A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils."[1] Molecular Pharmacology, 84(1), 41-49.

  • Lazarowski, E. R., & Harden, T. K. (2015). "UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation." Molecular Pharmacology, 88(1), 151-160.

Sources

A Researcher's Guide to the Reproducibility of PPTN Hydrochloride Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the promise of a novel chemical probe is always tempered by the critical question of reproducibility. PPTN hydrochloride, a potent and highly selective antagonist of the P2Y14 receptor, has emerged as a valuable tool for interrogating the roles of this receptor in inflammatory and immune responses.[1][2][3] This guide provides an in-depth analysis of the known effects of PPTN hydrochloride across various cell lines, offering a framework for researchers to design and validate their own experiments and contribute to a more complete understanding of its biological activities.

The P2Y14 Receptor: A Key Player in Cellular Communication

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, such as UDP-glucose, which are released from cells under stress.[4][5] This receptor is widely expressed in immune cells, including neutrophils and lymphocytes, as well as in various epithelial tissues.[4][6] Activation of the P2Y14 receptor primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][7] Downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways and the RhoA signaling cascade, influencing a range of cellular functions from chemotaxis to proliferation.[2][5][7]

P2Y14_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UDP-glucose UDP-glucose P2Y14R P2Y14 Receptor UDP-glucose->P2Y14R Activates PPTN PPTN hydrochloride PPTN->P2Y14R Inhibits Gi_o Gi/o Protein P2Y14R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway (ERK1/2, p38) Gi_o->MAPK Modulates RhoA RhoA Pathway Gi_o->RhoA Modulates cAMP cAMP AC->cAMP Converts ATP to Inflammation Inflammatory Responses MAPK->Inflammation Chemotaxis Chemotaxis RhoA->Chemotaxis

Figure 1: P2Y14 Receptor Signaling Pathway and PPTN Hydrochloride Inhibition.

Assessing the Reproducibility of PPTN Hydrochloride's Effects: A Comparative Approach

While a comprehensive, single study comparing the effects of PPTN hydrochloride across a wide array of cell lines is not yet available, we can synthesize existing data to establish a baseline for reproducibility. This guide advocates for a self-validating experimental approach, where researchers can compare their findings in novel cell lines to the established effects in well-characterized models.

Published Effects of PPTN Hydrochloride in Various Cell Lines

The following table summarizes the reported effects of PPTN hydrochloride in different cell lines, providing a valuable reference for researchers.

Cell LineCell TypeReported Effect of PPTN HydrochlorideSupporting EvidenceReference
HL-60Human promyelocytic leukemiaInhibition of UDP-glucose-induced chemotaxis.[3]IC50 of ~1 nM with 10 µM UDP-glucose.[3],[3]
CHO (Chinese Hamster Ovary)Epithelial-likeAntagonism of P2Y14 receptor.IC50 values ranging from 6 nM to 19 nM in competitive binding assays.[3][3]
HEK293 (Human Embryonic Kidney)Epithelial-likeAntagonism of P2Y14 receptor.IC50 of 21.6 nM in a competitive binding assay.[3][3]
Porcine Pancreatic Artery Smooth Muscle CellsSmooth MuscleInhibition of UDP-glucose and MRS 2690-induced contraction.Demonstrated ex vivo.
Human NeutrophilsPrimary Immune CellsInhibition of UDP-glucose-stimulated chemotaxis.[1]Blockade of neutrophil migration.[1][1]

Expert Insight: The variability in IC50 values observed between CHO and HEK293 cells, while both are epithelial-like, underscores the importance of cell-specific context. Differences in receptor expression levels, downstream signaling components, and the presence of interacting proteins can all contribute to these variations. Therefore, it is crucial to characterize the P2Y14 receptor expression in your cell line of interest before initiating extensive studies.

A Framework for Validating PPTN Hydrochloride's Effects in Your Cell Line

To ensure the trustworthiness of your findings, a systematic and self-validating experimental workflow is essential. This involves a multi-pronged approach, starting with confirming the target's presence and culminating in functional assays that align with the known mechanism of action of PPTN hydrochloride.

Experimental_Workflow cluster_validation Target Validation cluster_functional_assays Functional Assays P2Y14R_Expression 1. Confirm P2Y14R Expression (Western Blot / qPCR) Cell_Viability 2. Assess Cell Viability/Proliferation (MTT/MTS Assay) P2Y14R_Expression->Cell_Viability Downstream_Signaling 3. Analyze Downstream Signaling (Western Blot for p-ERK, p-p38) Cell_Viability->Downstream_Signaling Functional_Outcome 4. Measure Functional Outcome (e.g., Chemotaxis Assay) Downstream_Signaling->Functional_Outcome

Figure 2: Recommended Experimental Workflow for Assessing PPTN Hydrochloride Effects.

Detailed Experimental Protocols

Protocol 1: Western Blot for P2Y14 Receptor Expression

This protocol outlines the steps to confirm the presence of the P2Y14 receptor in your cell line of interest, a critical first step for validating any observed effects of PPTN hydrochloride.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against P2Y14 receptor

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

    • Scrape cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions to separate proteins by size.[8]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the P2Y14 receptor overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Protocol 2: Cell Viability/Proliferation (MTT) Assay

This colorimetric assay is a standard method to assess the impact of a compound on cell viability and metabolic activity.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • PPTN hydrochloride stock solution (dissolved in an appropriate solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of PPTN hydrochloride in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of PPTN hydrochloride. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the results to determine the IC50 value, if applicable.

Comparative Analysis with an Alternative P2Y14 Receptor Antagonist

To provide a more comprehensive understanding of the on-target effects of PPTN hydrochloride, it is beneficial to compare its activity with another selective P2Y14 receptor antagonist. MRS2690 is a known agonist for the P2Y14 receptor and has been used in conjunction with PPTN to confirm its antagonistic effects.[9] However, for a direct antagonist comparison, other molecules are in development.[10] For the purpose of this guide, we will focus on the available data for PPTN hydrochloride and encourage researchers to consider including other antagonists as they become commercially available and well-characterized.

The following table provides a conceptual framework for comparing PPTN hydrochloride with a hypothetical alternative antagonist.

FeaturePPTN HydrochlorideAlternative P2Y14 Antagonist (e.g., MRS4916/MRS4917)
Target P2Y14 ReceptorP2Y14 Receptor
Mechanism of Action Selective, high-affinity antagonist[1][2]Selective antagonist[8]
Potency (KB or IC50) KB = 434 pM[2]IC50 values in the low nanomolar range have been reported for some analogs.[8]
Selectivity >10,000-fold selectivity over other P2Y receptorsHigh selectivity is a key development goal.[8]
Reported Cellular Effects Inhibition of chemotaxis, smooth muscle contraction[1]Inhibition of inflammatory responses[8]

Expert Insight: When comparing antagonists, it is crucial to consider not only their potency but also their selectivity and potential off-target effects. A truly reliable comparison requires testing the compounds side-by-side in the same experimental system.

Conclusion: Towards a Consensus on PPTN Hydrochloride's Reproducibility

The reproducibility of a chemical probe's effects is not a static endpoint but rather an evolving consensus built upon the collective findings of the scientific community. This guide has provided a framework for researchers to systematically evaluate the effects of PPTN hydrochloride in their specific cell lines of interest, grounded in the existing body of literature. By adhering to rigorous experimental design, including target validation and the use of appropriate controls, researchers can confidently contribute to a more comprehensive understanding of P2Y14 receptor biology and the utility of PPTN hydrochloride as a selective antagonist. The self-validating protocols and comparative data presented here are intended to empower researchers to generate robust and reproducible data, ultimately accelerating the pace of discovery in this exciting field.

References

  • P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation. PMC - PubMed Central. Available from: [Link]

  • The P2Y14R antagonist PPTN reduces UDP-glucose-promoted neutrophil lung... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • PPTN as a Selective P2Y14 Receptor Antagonist for the Discovery of Treatments of Inflammatory Disorders - NIH Technology Transfer. Available from: [Link]

  • Signalling and pharmacological properties of the P2Y receptor - PubMed - NIH. Available from: [Link]

  • P2RY14 - Wikipedia. Available from: [Link]

  • Signalling and pharmacological properties of the P2Y14 receptor - PMC - PubMed Central. Available from: [Link]

  • P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology - PubMed. Available from: [Link]

  • A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC - NIH. Available from: [Link]

  • Development of selective agonists and antagonists of P2Y receptors - PubMed Central. Available from: [Link]

  • The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC - NIH. Available from: [Link]

  • Evidence for the functional expression of the novel P2Y 14 receptor in porcine isolated pulmonary artery - Ovid. Available from: [Link]

  • Cangrelor - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Recent progress on the discovery of P2Y 14 receptor antagonists - PubMed. Available from: [Link]

  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling | ACS Pharmacology & Translational Science. Available from: [Link]

  • What is the mechanism of Cangrelor? - Patsnap Synapse. Available from: [Link]

  • Control of Macrophage Inflammation by P2Y Purinergic Receptors - MDPI. Available from: [Link]

  • Novel platinum therapeutics induce rapid cancer cell death through triggering intracellular ROS storm - PubMed. Available from: [Link]

  • P2Y12 Antagonism | Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]

  • Role of Nucleotide P2 Receptors in the Immune System: Focus on Effector T Cells - MDPI. Available from: [Link]

  • Gabapentin - Wikipedia. Available from: [Link]

  • What is the mechanism of action of Cangrelor (antiplatelet medication)? - Dr.Oracle. Available from: [Link]

  • Cangrelor: A New Route for P2Y12 Inhibition - PubMed. Available from: [Link]

  • Dopamine - Wikipedia. Available from: [Link]

  • Potent Platinum(IV) Prodrugs That Incorporate a Biotin Moiety to Selectively Target Cancer Cells - MDPI. Available from: [Link]

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Benchmarking PPTN Hydrochloride: A Precision P2Y14 Antagonist vs. Standard Anti-Inflammatories

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking PPTN Hydrochloride against Standard Anti-Inflammatory Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

PPTN Hydrochloride (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride) represents a distinct class of anti-inflammatory agents targeting the P2Y14 receptor , a G-protein-coupled receptor (GPCR) activated by UDP-glucose and UDP-galactose. Unlike standard non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, or corticosteroids that broadly suppress immune gene transcription, PPTN specifically intercepts neurogenic inflammation and immune cell chemotaxis at the purinergic signaling level.

This guide benchmarks PPTN against standard agents (Ibuprofen, Dexamethasone, and Morphine), highlighting its superior potency in the nanomolar range and its efficacy in mechanical hyperalgesia models where traditional opioids and NSAIDs may carry significant side effect burdens.

Mechanistic Architecture & Logic

To understand the benchmarking data, one must first grasp the divergent signaling pathways. Standard agents often act downstream (prostaglandins) or globally (nuclear receptors), whereas PPTN acts upstream on specific purinergic triggers released during tissue damage.

Comparative Mechanism of Action[1]
  • Standard Agent (NSAID/Ibuprofen): Blocks COX-1/2, reducing prostaglandin (PGE2) synthesis. Effective for inflammatory pain but lacks efficacy in specific neurogenic pathways.

  • PPTN Hydrochloride: Selectively antagonizes the P2Y14 receptor on glia (astrocytes, satellite glial cells) and immune cells (neutrophils). It prevents the Gi/o-mediated decrease in cAMP, thereby blocking the release of pro-inflammatory cytokines (IL-1β, CCL2) and inhibiting chemotaxis.

Visualization: P2Y14 Signaling vs. PPTN Intervention

The following diagram illustrates the specific pathway PPTN interrupts, contrasting it with the broad action of NSAIDs.

P2Y14_Pathway TissueDamage Tissue Damage UDP_Glucose UDP-Glucose (Extracellular) TissueDamage->UDP_Glucose Release P2Y14 P2Y14 Receptor (G-Protein Coupled) UDP_Glucose->P2Y14 Agonist Binding Gi_Protein Gi/o Protein Activation P2Y14->Gi_Protein Coupling AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases MAPK MAPK/ERK Phosphorylation cAMP->MAPK Regulation Loss Chemotaxis Neutrophil Chemotaxis MAPK->Chemotaxis Hyperalgesia Mechanical Hyperalgesia MAPK->Hyperalgesia PPTN PPTN HCl (Antagonist) PPTN->P2Y14 High Affinity Blockade (Kb ~434 pM) NSAID NSAIDs (COX Inhibition) NSAID->Hyperalgesia Indirect Blockade

Caption: PPTN prevents UDP-Glucose mediated Gi-protein activation, preserving cAMP levels and halting downstream inflammatory chemotaxis.

Benchmarking Performance: In Vitro & In Vivo

In Vitro Potency Profile

PPTN exhibits picomolar affinity , making it significantly more potent on a molar basis than standard NSAIDs which typically operate in the micromolar range.

Table 1: Comparative Potency and Selectivity

FeaturePPTN Hydrochloride Ibuprofen (NSAID) Dexamethasone (Steroid)
Primary Target P2Y14 Receptor (Antagonist)COX-1 / COX-2 (Inhibitor)Glucocorticoid Receptor (Agonist)
Binding Affinity (

/

)
0.43 nM (434 pM) [1]~2,000 - 10,000 nM~5 nM
Functional IC50 ~1 - 2 nM (Chemotaxis) [2]~10 - 50 µM (COX inhibition)N/A (Transcriptional)
Selectivity >10,000x vs. other P2Y receptorsLow (Affects COX-1 & COX-2)Low (Broad genomic effects)
Mechanism Type Competitive AntagonismEnzyme InhibitionGene Transcription Modulation
In Vivo Efficacy: Mechanical Hyperalgesia

In the Complete Freund's Adjuvant (CFA) model—a gold standard for inflammatory pain—PPTN demonstrates efficacy comparable to high-dose NSAIDs but targets the mechanical hypersensitivity component driven by neuro-glial interactions.

Table 2: Efficacy in CFA-Induced Inflammation Model

MetricPPTN Hydrochloride Standard NSAID (Indomethacin) Opioid (Morphine)
Dose Required Low (e.g., local/systemic equivalent)High (1-10 mg/kg)Moderate (1-5 mg/kg)
Onset of Action Rapid (< 30 mins)Moderate (30-60 mins)Rapid (15-30 mins)
% Reversal of Hyperalgesia ~80 - 100% (Mechanical) [3]~40 - 60% (Mechanical)~90 - 100% (Thermal/Mechanical)
Side Effect Profile Minimal (Targeted P2Y14)GI Ulceration, Renal StressSedation, Tolerance, Addiction

Analyst Insight: PPTN is particularly valuable in neuropathic and neurogenic inflammatory states where NSAIDs often show a "ceiling effect" in efficacy.

Experimental Protocols (Self-Validating Systems)

To replicate these benchmarks, researchers should utilize the following protocols. These are designed to be self-validating by including positive and negative controls at critical junctures.

Protocol A: cAMP Inhibition Assay (Mechanism Validation)

Since P2Y14 is


-coupled, activation lowers cAMP. PPTN efficacy is measured by its ability to restore  forskolin-induced cAMP levels in the presence of agonist (UDP-glucose).

Reagents:

  • HEK293 or CHO cells stably expressing human P2Y14.

  • Agonist: UDP-glucose (10 µM).

  • Stimulator: Forskolin (10 µM).

  • Detection: TR-FRET or AlphaScreen cAMP kit.

Workflow Diagram:

cAMP_Protocol Step1 Step 1: Cell Seeding Seed P2Y14-expressing cells (2,000 cells/well in 384-well plate) Step2 Step 2: Pre-Incubation Add PPTN HCl (Serial Dilution) Incubate 15 min @ 37°C Step1->Step2 Step3 Step 3: Stimulation Add UDP-Glucose (EC80) + Forskolin (10 µM) Incubate 30 min Step2->Step3 Step4 Step 4: Lysis & Detection Add Lysis Buffer + cAMP Detection Reagents Incubate 1 hr @ RT Step3->Step4 Step5 Step 5: Data Acquisition Read Plate (EnVision/PHERAstar) Step4->Step5 Validation Validation Check: Forskolin alone = High Signal UDP-Glc + Forskolin = Low Signal PPTN + UDP-Glc + Forskolin = High Signal (Restored) Step5->Validation

Caption: Workflow for validating PPTN antagonist activity via cAMP restoration.

Protocol B: Neutrophil Chemotaxis Assay (Functional Readout)

This assay confirms the anti-inflammatory potential by measuring the inhibition of immune cell migration.

  • Preparation: Isolate human neutrophils or differentiate HL-60 cells.

  • Chamber Setup: Use a Boyden chamber (Transwell system, 3 µm pore size).

  • Chemoattractant: Add UDP-glucose (100 µM) to the lower chamber.

  • Treatment: Pre-incubate cells with PPTN (0.1 nM – 100 nM) for 20 minutes.

  • Migration: Plate cells in the upper chamber; incubate for 60–90 minutes at 37°C.

  • Quantification: Count migrated cells in the lower chamber using flow cytometry or ATP luminescence.

  • Calculation: Calculate

    
     based on % inhibition relative to vehicle control.
    

References

  • Tocris Bioscience. PPTN hydrochloride: Biological Activity and Chemical Data. Tocris.[1] Link

  • Barrett, M. O., et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology. Link

  • MedChemExpress. PPTN Hydrochloride Product Information and In Vivo Activity. MedChemExpress. Link

  • Battistone, M. A., et al. (2020). Pro-inflammatory P2Y14 receptor inhibition protects against ischemic acute kidney injury in mice.[2] Journal of Clinical Investigation. Link

  • TargetMol. PPTN Hydrochloride: P2Y14 Antagonist Profile.[3] TargetMol. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.